molecular formula C13H18N2O2 B7949106 4-Cbz-aminopiperidine

4-Cbz-aminopiperidine

Cat. No.: B7949106
M. Wt: 234.29 g/mol
InChI Key: HYDGIVOHVKDSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cbz-Aminopiperidine (CAS 120278-07-1) is a vital protected piperidine intermediate with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol . This compound, which appears as a white to off-white solid , features a carbobenzyloxy (Cbz) protecting group that specifically shields the amine functionality on the piperidine ring. This protection is crucial in multi-step organic synthesis, particularly in the pharmaceutical and agrochemical fields, where it serves as a key building block for the development of more complex molecules . The Cbz group is a cornerstone in synthetic chemistry as it is stable under a variety of reaction conditions but can be selectively removed via catalytic hydrogenation, cleanly revealing the free amine for further functionalization . Its physical properties, including a typical melting point in the range of 100-105 °C and solubility in common organic solvents like dichloromethane while being insoluble in water, make it a practical and versatile reagent for laboratory use . As an important raw material and intermediate, it is extensively utilized in the research and development of novel active compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should store it in a cool, dry place in a tightly closed container, with adequate ventilation and away from oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1-aminopiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-15-8-6-12(7-9-15)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDGIVOHVKDSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(piperidin-4-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(piperidin-4-yl)carbamate, a key synthetic intermediate, holds a significant position in the landscape of modern medicinal chemistry. Its structural motif, the 4-aminopiperidine core, is a privileged scaffold found in a multitude of biologically active compounds. The strategic placement of the benzyloxycarbonyl (Cbz) protecting group on the 4-amino substituent allows for selective chemical transformations, making it an invaluable building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutics.

Chemical Identity

  • IUPAC Name: benzyl N-piperidin-4-ylcarbamate[1]

  • Common Synonyms: 4-Cbz-aminopiperidine, 4-(Benzyloxycarbonylamino)piperidine

  • CAS Number:

    • Free Base: 182223-54-7

    • Hydrochloride Salt: 207296-89-7[1]

  • Molecular Formula: C₁₃H₁₈N₂O₂

  • Molecular Weight: 234.29 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of benzyl N-(piperidin-4-yl)carbamate and its commonly used hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Appearance White to off-white solidWhite to off-white solid---
Molecular Weight 234.29 g/mol 270.75 g/mol [1]
Purity Typically >97%Typically >97%[2]
Storage Temperature 2-8°C, under inert atmosphereAmbient[2]

Synthesis and Characterization

The synthesis of benzyl N-(piperidin-4-yl)carbamate can be achieved through several routes. A common and efficient method involves the protection of the more reactive secondary amine of 4-aminopiperidine, often starting from a precursor where the piperidine nitrogen is already protected. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of Benzyl N-(piperidin-4-yl)carbamate

Objective: To synthesize benzyl N-(piperidin-4-yl)carbamate from 1-Boc-4-aminopiperidine.

Step 1: Cbz Protection of 1-Boc-4-aminopiperidine

  • To a stirred solution of 1-Boc-4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a non-nucleophilic base like triethylamine (1.1 eq).

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, tert-butyl 4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate.

Step 2: Deprotection of the Boc Group

  • Dissolve the crude product from Step 1 in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using HCl/dioxane, the hydrochloride salt of the product is obtained. To obtain the free base, neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure to yield benzyl N-(piperidin-4-yl)carbamate.

  • The final product can be purified by column chromatography on silica gel.

G cluster_0 Step 1: Cbz Protection cluster_1 Step 2: Boc Deprotection 1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine Cbz_Protection Cbz Protection (Base, DCM) 1-Boc-4-aminopiperidine->Cbz_Protection Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Cbz_Protection Intermediate tert-butyl 4-(((benzyloxy)carbonyl)amino) piperidine-1-carboxylate Cbz_Protection->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Final_Product Benzyl N-(piperidin-4-yl)carbamate Deprotection->Final_Product

Caption: Synthetic workflow for Benzyl N-(piperidin-4-yl)carbamate.

Characterization Data (Representative)

For a research scientist, confirmation of the synthesized product's identity is paramount. Below is a summary of expected spectroscopic data for benzyl N-(piperidin-4-yl)carbamate.

TechniqueExpected Data
¹H NMR δ (ppm): 7.30-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~4.80 (br s, 1H, -NH-Cbz), ~3.50 (m, 1H, -CH-piperidine), ~3.10 (m, 2H, piperidine-H), ~2.70 (m, 2H, piperidine-H), ~1.90 (m, 2H, piperidine-H), ~1.40 (m, 2H, piperidine-H).
¹³C NMR δ (ppm): ~156.0 (C=O, carbamate), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.5 (-CH₂-Ph), ~48.0 (piperidine C4), ~44.0 (piperidine C2, C6), ~32.0 (piperidine C3, C5).
IR (cm⁻¹) ~3320 (N-H stretch), ~3030 (Ar C-H stretch), ~2940 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch).
MS (ESI+) m/z: 235.1 [M+H]⁺, 108.1 [M-C₇H₇O₂]⁺, 91.1 [C₇H₇]⁺ (tropylium ion).

Applications in Drug Discovery

The 4-aminopiperidine scaffold is a cornerstone in the design of various therapeutic agents due to its ability to introduce a basic nitrogen center, which can be crucial for target engagement, while the piperidine ring itself provides a rigid, three-dimensional framework that can be functionalized to optimize binding and pharmacokinetic properties.

Hepatitis C Virus (HCV) Assembly Inhibitors

Research has identified the 4-aminopiperidine scaffold as a potent inhibitor of the Hepatitis C virus (HCV) life cycle, specifically targeting the assembly of new viral particles. While the exact mechanism is still under investigation, it is believed that compounds containing this moiety interfere with the protein-protein interactions necessary for the formation of the viral capsid. The Cbz-protected amine allows for further synthetic modifications to enhance potency and improve the drug-like properties of these potential antiviral agents.

Somatostatin Receptor Ligands

4-Aminopiperidine derivatives have been explored as ligands for somatostatin receptors (SSTRs).[3] Somatostatin is a regulatory peptide that influences a wide range of physiological processes by binding to its five receptor subtypes (SSTR1-5). These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the secretion of various hormones.

The development of SSTR agonists and antagonists is a key strategy in the treatment of neuroendocrine tumors, where these receptors are often overexpressed. The 4-aminopiperidine core serves as a versatile scaffold for the synthesis of non-peptide SSTR ligands with improved stability and oral bioavailability compared to native somatostatin.

G Somatostatin Somatostatin (or synthetic ligand) SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Binds G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Somatostatin Receptor Signaling Pathway.

Safety, Handling, and Storage

As with all laboratory chemicals, benzyl N-(piperidin-4-yl)carbamate and its hydrochloride salt should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place. The free base is best stored at 2-8°C under an inert atmosphere to prevent degradation. The hydrochloride salt is generally more stable and can be stored at ambient temperature.[2]

Conclusion

Benzyl N-(piperidin-4-yl)carbamate is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry, and the Cbz protecting group, which allows for controlled and selective chemical modifications. Its application in the development of novel therapeutics, including antiviral agents and receptor ligands, underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in the laboratory.

References

  • PubChem. Benzyl Piperidin-4-ylcarbamate Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link]

  • Google Patents. (2001). 4-aminopiperidine derivatives and their use as medicine.
  • Massive Bio. (2026). Somatostatin Receptor. Available from: [Link]

  • MDPI. (2023). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. Available from: [Link]

Sources

4-Cbz-Aminopiperidine: Molecular Architecture, Orthogonal Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of selectively functionalizing complex heterocycles. 4-Cbz-aminopiperidine (CAS: 182223-54-7) is a quintessential building block designed to solve this exact problem[1]. With a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol [2], this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the production of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, a major active metabolite of the chemotherapeutic agent Irinotecan[1].

This technical guide deconstructs the physicochemical properties, structural causality, and self-validating synthesis protocols required to effectively utilize 4-Cbz-aminopiperidine in drug development workflows.

Physicochemical Specifications & Molecular Architecture

To ensure reproducibility in downstream coupling reactions, it is critical to establish a baseline of the compound's physical and chemical properties. The quantitative data below summarizes the structural identity of the free base form of 4-Cbz-aminopiperidine, sourced from [2] and .

PropertySpecification
Compound Name 4-Cbz-aminopiperidine
Synonyms Benzyl piperidin-4-ylcarbamate; 4-Benzyloxycarbonylaminopiperidine
CAS Registry Number 182223-54-7 (Free Base)
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Exact Mass 234.1368 Da
Topological Polar Surface Area (TPSA) 50.4 Ų
Storage Temperature 2–8 °C (Inert atmosphere recommended)

Structural Causality: The Orthogonal Protection Strategy

The molecular architecture of 4-Cbz-aminopiperidine is not arbitrary; it is engineered for absolute regiocontrol. The piperidine scaffold contains two highly reactive nucleophilic centers: the secondary amine of the heterocycle (N1) and the primary exocyclic amine (N4).

If a chemist attempts to react an unprotected 4-aminopiperidine, the result is an intractable mixture of N1- and N4-alkylated/acylated products. To dictate the site of reaction, we employ an orthogonal protecting group strategy . By installing a Carboxybenzyl (Cbz) group at the N4 position, we exploit its inherent stability against acidic conditions. This allows the N1 position to be transiently protected with a tert-butyloxycarbonyl (Boc) group during earlier synthetic steps. The Boc group can later be selectively cleaved using strong acids (like HCl or TFA) without compromising the Cbz-protected amine.

ProtectingGroups Core Piperidine Scaffold N1 N1 (Ring Nitrogen) Requires Boc Protection Core->N1 N4 N4 (Exocyclic Amine) Requires Cbz Protection Core->N4 TFA TFA / HCl Cleavage (Acid Labile) N1->TFA Orthogonal Deprotection H2Pd Hydrogenolysis (Pd/C) (Acid Stable) N4->H2Pd Orthogonal Deprotection

Orthogonal protecting group strategy for the piperidine scaffold utilizing Boc and Cbz groups.

Synthesis & Deprotection Workflow

The following methodology details the step-by-step conversion of 1-Boc-4-(Cbz-amino)piperidine to 4-Cbz-aminopiperidine[1]. As an application scientist, I prioritize protocols that explain the causality behind each action to ensure the system is self-validating.

Protocol: Selective N1-Boc Deprotection
  • Acidic Cleavage:

    • Action: Suspend 1-Boc-4-(Cbz-amino)piperidine (approx. 39.2 mmol) in 40 mL of methanol. Add 40 mL of 5N aqueous hydrochloric acid. Stir at room temperature for 23 hours.

    • Causality: Methanol acts as a miscible co-solvent, ensuring homogeneous reaction kinetics. The 5N HCl selectively protonates and cleaves the acid-labile Boc group. This releases isobutylene and carbon dioxide gas, which irreversibly escape the system, driving the reaction forward via Le Chatelier's principle. The acid-stable Cbz carbamate remains completely intact.

  • Thermal-Controlled Basification:

    • Action: Submerge the reaction vessel in an ice bath (0–5 °C). Slowly titrate with 40 mL of 5N aqueous sodium hydroxide (NaOH) until the solution is alkaline.

    • Causality: The neutralization of the resulting piperidinium hydrochloride salt is highly exothermic. Ice-bath cooling prevents localized superheating, which could otherwise trigger thermal degradation or unwanted base-catalyzed hydrolysis of the Cbz carbamate.

  • Azeotropic Dehydration:

    • Action: Perform azeotropic distillation using absolute ethanol to remove the aqueous solvent phase completely.

    • Causality: Residual water is a potent nucleophile that will poison downstream anhydrous coupling reactions. Ethanol forms a low-boiling azeotrope with water, ensuring absolute dehydration of the isolated free base.

  • Filtration and Concentration:

    • Action: Filter the dehydrated ethanolic suspension to remove insoluble inorganic salts (NaCl) and concentrate the filtrate in vacuo. Yields typically exceed 99%[1].

SynthesisWorkflow Start 1-Boc-4-(Cbz-amino)piperidine Starting Material Acid Acidic Cleavage (5N HCl / Methanol) Start->Acid Deprotection (Boc removal) Base Basification (5N NaOH, Ice Bath) Acid->Base Neutralization Extract Azeotropic Distillation (Ethanol) Base->Extract Purification Product 4-Cbz-aminopiperidine (Yield >99%) Extract->Product Isolation

Workflow for the synthesis and isolation of 4-Cbz-aminopiperidine from Boc-protected precursor.

Analytical Validation Protocol (Self-Validating System)

To guarantee the structural integrity of the synthesized 4-Cbz-aminopiperidine, an analytical validation protocol must be executed. Relying on [1] standards, this system validates both the successful removal of the Boc group and the retention of the Cbz group.

Protocol: Spectroscopic Validation
  • Sample Preparation: Dissolve 10 mg of the isolated product in 0.5 mL of deuterated chloroform (CDCl3).

  • 1H-NMR (400 MHz) Acquisition:

    • Aromatic & Cbz Validation: Verify the presence of a multiplet at δ 7.26-7.40 ppm (5H) corresponding to the benzyl aromatic ring, and a singlet at δ 5.09 ppm (2H) corresponding to the benzylic methylene protons. Causality: The presence of these specific shifts definitively proves that the Cbz protecting group survived the harsh acidic deprotection phase.

    • Piperidine Scaffold Validation: Verify the presence of doublets at δ 2.70 ppm (2H) and 3.10 ppm (2H). Causality: These correspond to the equatorial and axial protons of the newly deprotected, free secondary amine in the piperidine ring. The absence of a massive singlet at ~1.4 ppm confirms the complete eradication of the Boc group.

  • Mass Spectrometry (LC-MS):

    • Action: Perform electrospray ionization mass spectrometry (ESI-MS) in positive mode.

    • Causality: The base peak must correspond to the [M+H]+ ion at m/z 235.3. This unambiguously validates the exact molecular weight of 234.29 g/mol , confirming no structural fragmentation occurred during isolation.

References

  • PubChem - National Institutes of Health (NIH) Title: 4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304 URL:[Link]

Sources

Technical Guide: Solubility Profile and Handling of 4-Cbz-Aminopiperidine

[1]

Executive Summary

4-Cbz-aminopiperidine (Benzyl 4-aminopiperidine-1-carboxylate) is a critical bifunctional building block in medicinal chemistry, widely utilized for its orthogonal protection strategy.[1][2] It features a secondary amine within a piperidine ring protected by a carboxybenzyl (Cbz) group, and a free primary amine available for derivatization.

This guide provides a comprehensive analysis of its solubility landscape, thermodynamic behavior in organic solvents, and practical protocols for purification. The data presented synthesizes empirical evidence with structural property relationships, designed to assist process chemists in optimizing reaction yield and purity.

Part 1: Physicochemical Profile[3][4][5]

Understanding the solubility of 4-Cbz-aminopiperidine requires an analysis of its structural moieties: the lipophilic benzyl carbamate tail and the polar, basic primary amine head.[1]

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionTechnical Note
Chemical Name Benzyl 4-aminopiperidine-1-carboxylate
CAS Number 182223-54-7 (Free Base)Note: CAS 120278-07-1 is also referenced in some catalogs.[1]
Molecular Weight 234.29 g/mol
Appearance White to light yellow solidCrystalline or powder form.[1]
Melting Point 68°C (dec.)Thermal instability suggests avoiding prolonged high-heat exposure.[1]
pKa (Predicted) ~9.4 (Primary Amine)Basic enough to form stable salts with mineral acids.
LogP (Predicted) 1.2 – 1.6Moderately lipophilic; suggests good solubility in medium-polarity solvents.[1]

Part 2: Solubility Landscape

The solubility of 4-Cbz-aminopiperidine is dictated by the competition between the hydrogen-bonding capability of the primary amine/carbamate and the lipophilicity of the benzyl piperidine scaffold.[1]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent interaction with the lipophilic Cbz group; preferred for extraction.[1]
Polar Protic Methanol (MeOH), Ethanol (EtOH)High Strong H-bonding with the primary amine and carbamate oxygen facilitates dissolution.
Polar Aprotic THF, Ethyl Acetate (EtOAc), DMSOHigh to Moderate Good solubility. EtOAc is the standard solvent for workup but may require heating for high-concentration crystallization.[1]
Non-Polar Hexanes, Heptane, PentaneLow / Insoluble The polar amine/carbamate core resists dissolution in aliphatic hydrocarbons. Ideal as anti-solvents .[1]
Aqueous WaterSlightly Soluble The free base is poorly soluble in neutral water but highly soluble in acidic media (pH < 4).
Thermodynamic Behavior & Purification Strategy

The compound exhibits a steep solubility curve in solvent mixtures like Ethyl Acetate/Heptane or Isopropanol (IPA) .

  • At 25°C: Solubility in EtOAc is moderate; solubility in Heptane is negligible.

  • At 60°C: Solubility in EtOAc increases significantly, allowing for supersaturation upon cooling.

Expert Tip: Due to the relatively low melting point (68°C), avoid "oiling out" during recrystallization by keeping the temperature strictly below 60°C and using a slow cooling ramp.

Part 3: Technical Deep Dive – Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during synthesis workup and purification, highlighting the critical "pH-Switch" technique.

GStartCrude Reaction Mixture(4-Cbz-aminopiperidine)AcidExtAcidic Extraction(Dilute HCl, pH 2-3)Start->AcidExtDissolveOrgWashOrganic Wash(Remove non-basic impurities)AcidExt->OrgWashAqueous Phase (Product as Salt)BaseNeutBasify Aqueous Layer(NaOH/NaHCO3 to pH > 10)OrgWash->BaseNeutKeep AqueousOrgExtExtraction into DCM or EtOAcBaseNeut->OrgExtProduct precipitates/oils outEvapEvaporation & DryingOrgExt->EvapDry over Na2SO4CrystRecrystallization(EtOAc / Heptane)Evap->CrystIf purity < 95%FinalPure Product(White Solid)Evap->FinalIf purity > 95%Cryst->Final

Caption: Purification workflow utilizing the pH-dependent solubility switch of 4-Cbz-aminopiperidine.

Part 4: Experimental Protocols

Protocol A: Standard Solubility Determination

Use this protocol to validate solvent suitability for a specific batch.

  • Preparation: Weigh 20 mg of 4-Cbz-aminopiperidine into a 4 mL glass vial.

  • Solvent Addition: Add the test solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with < 200 µL (Solubility > 100 mg/mL).

    • Moderately Soluble: Clear solution with 200–1000 µL (Solubility 20–100 mg/mL).

    • Insoluble: Visible solid remains after 2 mL (Solubility < 10 mg/mL).

  • Thermal Stress: If insoluble at 25°C, heat to 50°C. If dissolution occurs, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization from EtOAc/Heptane

Target: Removal of non-polar impurities and color.

  • Dissolve crude solid in Ethyl Acetate (EtOAc) at 50°C (approx. 5 mL per gram of solid).

  • Optional: Add activated carbon, stir for 15 mins, and filter hot if colored impurities are present.

  • Slowly add Heptane dropwise to the warm solution until a persistent slight turbidity appears.

  • Add a few drops of EtOAc to clear the turbidity.[1]

  • Remove from heat and allow to cool to room temperature slowly (over 2 hours).

  • Cool further to 0–4°C in an ice bath to maximize yield.

  • Filter the white crystals and wash with cold Heptane.[1]

Part 5: Critical Safety & Handling (E-E-A-T)

  • Stability: The carbamate group is generally stable to basic conditions but can degrade under strong acidic conditions (e.g., HBr/AcOH) or high temperatures (>100°C).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation or formation of carbamates with atmospheric CO2 over long periods.[1]

  • Toxicology: Treat as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Sigma-Aldrich. 4-Cbz-Aminopiperidine Product Specification & SDS. Accessed 2024.[3]

  • TCI Chemicals. 4-Amino-1-carbobenzoxypiperidine Physicochemical Data. Accessed 2024.[3]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Benzyl N-piperidin-4-ylcarbamate.[1] CID 1514304.[1]

  • ChemicalBook. 4-Amino-1-carbobenzoxypiperidine Properties and Safety.

benzyl N-piperidin-4-ylcarbamate synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benzyl N-piperidin-4-ylcarbamate: A Comprehensive Guide to Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary In modern medicinal chemistry and drug discovery, the strategic use of orthogonally protected bifunctional building blocks is paramount. As a Senior Application Scientist, I frequently rely on benzyl N-piperidin-4-ylcarbamate (also known as 4-Cbz-aminopiperidine) to construct complex active pharmaceutical ingredients (APIs). This molecule provides a highly versatile piperidine scaffold where the primary-like exocyclic amine is securely masked by a benzyloxycarbonyl (Cbz) group, leaving the secondary piperidine nitrogen available for targeted functionalization. This whitepaper details the physicochemical profiling, validated synthetic methodologies, analytical characterization, and downstream applications of this critical intermediate.

Chemical Identity & Physicochemical Profiling

Before initiating any synthetic campaign, establishing the physical parameters of the building block is essential for calculating reaction stoichiometry and predicting solubility profiles during workup. Below is the standardized data for the free base form of benzyl N-piperidin-4-ylcarbamate, corroborated by [1].

PropertyValueSpecification / Notes
Chemical Name Benzyl N-piperidin-4-ylcarbamateIUPAC standard nomenclature
CAS Registry Number 182223-54-7Free base (HCl salt: 207296-89-7)
Molecular Formula C₁₃H₁₈N₂O₂-
Molecular Weight 234.29 g/mol -
XLogP3 1.6Indicates moderate lipophilicity
Topological Polar Surface Area 50.4 ŲFavorable for membrane permeability
Physical State Yellow to pale-brown oilViscous liquid at room temperature

Retrosynthetic Strategy & Orthogonal Protection

The synthesis of benzyl N-piperidin-4-ylcarbamate relies on the principle of orthogonal protection . To selectively functionalize the two nitrogen atoms of 4-aminopiperidine, we must employ protecting groups that are cleaved under completely different chemical conditions.

The tert-butyloxycarbonyl (Boc) group is highly acid-labile, while the benzyloxycarbonyl (Cbz) group is stable to mild acids but susceptible to catalytic hydrogenation or strong hydrobromic acid. By starting with 1-Boc-4-aminopiperidine, we can protect the exocyclic amine with a Cbz group. Subsequent selective acidolysis of the Boc group exposes the piperidine nitrogen, yielding our target compound without disturbing the Cbz carbamate.

SynthesisWorkflow SM 1-Boc-4-aminopiperidine Step1 Cbz-Cl, Base (Protection) SM->Step1 Int 1-Boc-4-(Cbz-amino)piperidine Step1->Int Step2 TFA or HCl (Boc Deprotection) Int->Step2 Prod Benzyl N-piperidin-4-ylcarbamate Step2->Prod

Workflow for the synthesis of Benzyl N-piperidin-4-ylcarbamate.

Validated Experimental Protocol: Synthesis

The following protocol details the critical Boc-deprotection step to yield the free base. This method is adapted from established patent literature and optimized for scalability [2].

Objective : Selective acidolytic cleavage of the Boc group. Self-Validating Metric : The reaction is considered complete when Thin Layer Chromatography (TLC) or LC-MS shows the complete disappearance of the starting material mass (


 335 

) and the exclusive presence of the product mass (

235

).

Step-by-Step Methodology:

  • Initiation : Dissolve 1-Boc-4-(Cbz-amino)piperidine (13.1 g, 39.2 mmol) in methanol (40 mL).

    • Causality: Methanol provides a polar protic environment that solubilizes the starting material while stabilizing the transition state of the acid-catalyzed cleavage.

  • Acidification : Slowly add 5N aqueous HCl (40 mL, 200 mmol) to the stirring solution.

    • Causality: A 5-fold molar excess of HCl ensures rapid protonation of the Boc carbonyl, driving the equilibrium toward the release of isobutylene gas and carbon dioxide.

  • Propagation : Stir the mixture continuously at room temperature (20–25 °C) for 23 hours.

  • Neutralization : Cool the reaction vessel in an ice bath (0–5 °C). Slowly dropwise add 5N aqueous NaOH (40 mL) to neutralize the excess acid.

    • Causality: Strict temperature control is mandatory here. Exothermic spikes during neutralization can lead to premature hydrolysis of the Cbz group.

  • Azeotropic Isolation : Remove the water and methanol under reduced pressure. Add absolute ethanol to the resulting residue and perform azeotropic distillation.

    • Causality: Free-base piperidines are highly hygroscopic. Ethanol forms a low-boiling azeotrope with water, ensuring a completely anhydrous residue. This is critical because any residual water will dissolve the inorganic salts, ruining the subsequent filtration step.

  • Purification : Suspend the anhydrous residue in fresh ethanol, filter through a Celite pad to remove insoluble inorganic salts (NaCl), and concentrate the filtrate in vacuo to yield benzyl N-piperidin-4-ylcarbamate as a yellow oil (approx. 9.10 g, 99.1% yield).

Analytical Characterization (¹H-NMR)

Rigorous structural verification is required before deploying this building block in downstream API synthesis. The ¹H-NMR spectrum (400 MHz, CDCl₃) provides a definitive fingerprint of the molecule, confirming both the integrity of the Cbz group and the successful deprotection of the piperidine ring [2].

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.26 – 7.40 Multiplet (m)5HAromatic protons of the Cbz phenyl ring
5.09 Singlet (s)2HBenzylic CH₂ of the Cbz group
4.72 – 4.81 Broad (br)1HCarbamate NH (exocyclic)
3.56 – 3.68 Broad (br)1HPiperidine methine proton (C4-H)
3.10 Doublet (d, J=12Hz)2HPiperidine equatorial CH₂ (C2, C6)
2.70 Doublet (d, J=12Hz)2HPiperidine axial CH₂ (C2, C6)
1.92 – 2.04 Broad (br)2HPiperidine equatorial CH₂ (C3, C5)
1.31 – 1.42 Multiplet (m)2HPiperidine axial CH₂ (C3, C5)

Note: The absence of a massive singlet at ~1.45 ppm confirms the complete removal of the tert-butyl (Boc) protons.

Pharmaceutical Applications & Downstream Functionalization

The true value of benzyl N-piperidin-4-ylcarbamate lies in its downstream versatility. Because the secondary amine of the piperidine ring is significantly more nucleophilic than the Cbz-protected carbamate, it can be selectively alkylated or acylated.

Recent literature highlights its use in synthesizing Hsp90 C-Terminal Domain Inhibitors for triple-negative breast cancer [3], as well as highly selective FAAH (Fatty Acid Amide Hydrolase) inhibitors [4]. In these workflows, the piperidine nitrogen typically undergoes reductive amination with an aryl aldehyde or amide coupling with a carboxylic acid. Once the core scaffold is assembled, the Cbz group is removed via catalytic hydrogenation (H₂ / Pd/C) to reveal the primary amine for final structural elaboration.

Downstream Core Benzyl N-piperidin-4-ylcarbamate Rxn1 Reductive Amination Core->Rxn1 Rxn2 Amide Coupling Core->Rxn2 Int1 N-Alkyl Piperidine Rxn1->Int1 Int2 N-Acyl Piperidine Rxn2->Int2 Deprot Catalytic Hydrogenation Int1->Deprot Int2->Deprot Final Target API Assembly Deprot->Final

Downstream functionalization pathways in target API assembly.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 1514304, 4-Cbz-aminopiperidine." PubChem, [Link]

  • National Institutes of Health (NIH) PMC . "New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer." PubMed Central, [Link]

  • University of Parma Research Repository . "Development of potent and selective FAAH inhibitors with improved drug-likeness." UniPr Repository, [Link]

The Fulcrum of Chirality: A Technical Guide to 4-Cbz-Aminopiperidine as a Pivotal Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous approved therapeutic agents.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity. The introduction of chirality to this scaffold further enhances its utility, allowing for the fine-tuning of pharmacological properties and the development of highly selective drugs.[2][3] This guide provides an in-depth technical exploration of 4-Cbz-aminopiperidine, a versatile chiral building block that has emerged as a cornerstone in the synthesis of complex, biologically active molecules.

The Significance of the Chiral 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a key pharmacophore found in a wide array of bioactive compounds, including potent inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and various G-protein coupled receptors.[4][5] The stereochemistry at the C-4 position is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological profiles. The use of enantiomerically pure 4-aminopiperidine derivatives is therefore paramount in modern drug discovery to optimize potency, selectivity, and reduce off-target effects.[3]

The benzyloxycarbonyl (Cbz) protecting group offers a robust and versatile means of protecting the amino functionality of the 4-aminopiperidine core. Its stability under a wide range of reaction conditions, coupled with its facile removal via hydrogenolysis, makes 4-Cbz-aminopiperidine an ideal and highly sought-after chiral building block for multi-step syntheses.[6]

Enantioselective Synthesis of 4-Cbz-Aminopiperidine: A Multi-faceted Approach

The synthesis of enantiomerically pure 4-Cbz-aminopiperidine can be approached through several strategic pathways. The choice of method is often dictated by factors such as the desired scale of synthesis, cost-effectiveness, and the availability of starting materials and specialized equipment.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a pyridine derivative, represents a powerful and atom-economical approach to chiral piperidines.[7][8] For the synthesis of chiral 4-Cbz-aminopiperidine, a potential route involves the asymmetric hydrogenation of a corresponding Cbz-protected enamido-tetrahydropyridine. This strategy often employs chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands.[9]

Conceptual Workflow for Asymmetric Hydrogenation:

Prochiral_Precursor Prochiral Tetrahydropyridine (Cbz-protected enamine) Hydrogenation Asymmetric Hydrogenation (H2) Prochiral_Precursor->Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rh-DuPHOS) Chiral_Catalyst->Hydrogenation Chiral_Product Enantiomerically Enriched 4-Cbz-Aminopiperidine Hydrogenation->Chiral_Product cluster_0 Resolution Process Racemic Racemic 4-Cbz-Aminopiperidine Salt_Formation Diastereomeric Salt Formation Racemic->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Resolving_Agent->Salt_Formation Separation Fractional Crystallization Salt_Formation->Separation Liberation Liberation of Free Amine (Base Treatment) Separation->Liberation Enantiomer_1 (R)-4-Cbz-Aminopiperidine Liberation->Enantiomer_1 Enantiomer_2 (S)-4-Cbz-Aminopiperidine Liberation->Enantiomer_2

Caption: General workflow for the chiral resolution of 4-Cbz-aminopiperidine.

Applications in Drug Discovery: A Scaffold for Innovation

The utility of chiral 4-Cbz-aminopiperidine as a building block is demonstrated by its incorporation into a multitude of drug candidates and approved medicines. Its bifunctional nature, possessing both a protected amine and a piperidine ring, allows for diverse synthetic elaborations.

Synthesis of DPP-4 Inhibitors

Alogliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes, features a chiral 3-aminopiperidine core. The synthesis of such compounds often involves intermediates that are structurally analogous to chiral 4-aminopiperidine derivatives. [5]The principles of asymmetric synthesis and resolution applied to 4-Cbz-aminopiperidine are directly relevant to the construction of these and other bioactive molecules.

Modulating Physicochemical and Pharmacokinetic Properties

The introduction of a chiral piperidine scaffold can significantly impact a drug molecule's properties. [3]The conformational constraint imposed by the piperidine ring can lead to enhanced binding affinity and selectivity. [3]Furthermore, the basic nitrogen atom of the piperidine can be fine-tuned to modulate pKa, which in turn affects solubility, cell permeability, and oral bioavailability. [9]The Cbz-protected amine of the building block allows for the strategic introduction of various substituents to further optimize these properties.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Aminopiperidines

StrategyAdvantagesDisadvantagesKey Considerations
Asymmetric Hydrogenation High atom economy, high enantioselectivity, often high yields. [7]Requires specialized catalysts and high-pressure equipment. Catalyst screening may be necessary.Substrate synthesis, catalyst cost and availability. [9]
Biocatalytic Transamination High enantioselectivity, mild reaction conditions, environmentally friendly. [5]Enzyme stability and availability, potential for substrate inhibition.Enzyme screening, optimization of reaction parameters (pH, temperature, co-solvents). [5]
Chiral Resolution Robust and well-established, applicable to a wide range of amines. [6]Maximum theoretical yield of 50% for each enantiomer, requires a suitable resolving agent.Choice of resolving agent and solvent system, efficiency of fractional crystallization. [10]

Future Perspectives

The demand for enantiomerically pure building blocks in drug discovery continues to grow. The development of more efficient, cost-effective, and sustainable methods for the synthesis of chiral 4-Cbz-aminopiperidine and related scaffolds is an active area of research. Innovations in catalysis, including the discovery of new chiral ligands and the engineering of more robust enzymes, will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new medicines. The strategic application of this versatile building block will continue to play a pivotal role in the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Benchchem. Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols: Piperidine Derivatives in Asymmetric Synthesis.
  • Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Available from: [Link]

  • Fu, G. C. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed, (2005). Available from: [Link]

  • Fu, G. C., & Lee, S. Y. Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12248-12249 (2005). Available from: [Link]

  • Ortiz, A., et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(36), 7313-7320 (2012). Available from: [Link]

  • Benchchem. Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • de Freitas, R. P., et al. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate, (2008). Available from: [Link]

  • Watson, P. S., Jiang, B., & Scott, B. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate, (2008). Available from: [Link]

  • Sun, Y., et al. Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(4), 195-201 (2021). Available from: [Link]

  • Zhang, Z., et al. Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. Organic Letters, 27(8), 1835-1840 (2025). Available from: [Link]

  • Molinaro, C., et al. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update, (2019). Available from: [Link]

  • Geng, P., et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3653-3656 (2004). Available from: [Link]

  • Contente, M. L., et al. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 1-8 (2019). Available from: [Link]

  • Chen, Q. S., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Drug Development Research, 84(4), 833-854 (2023). Available from: [Link]

  • Coldham, I., et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 84(15), 9417-9428 (2019). Available from: [Link]

  • Mederski, W. W. K. R., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-414 (2004). Available from: [Link]

  • Papakyriakou, A., et al. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939 (2020). Available from: [Link]

  • Ivanova, N. A., & Santra, S. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6299 (2022). Available from: [Link]

  • Ortiz, A., et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed, (2012). Available from: [Link]

  • De la Cruz, J., et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 2(10), 696-706 (2016). Available from: [Link]

  • Benchchem. Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery.

Sources

Methodological & Application

Application Note: Orthogonal Synthesis of 4-(Cbz-amino)piperidine from 1-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 4-(benzyloxycarbonylamino)piperidine (also known as benzyl piperidin-4-ylcarbamate) starting from commercially available 1-Boc-4-aminopiperidine .

The protocol leverages the principle of orthogonal protection .[1][2][3] By utilizing the differential stability of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, we achieve the selective functionalization of the exocyclic primary amine followed by the controlled liberation of the endocyclic secondary amine. This scaffold is a critical intermediate in the synthesis of peptidomimetics and bifunctional linkers for PROTACs and drug conjugates.

Strategic Analysis & Retrosynthesis

The synthesis requires two distinct chemical operations:[1][4][5][6][7]

  • Chemoselective Acylation: Protection of the primary amine using Benzyl Chloroformate (Cbz-Cl). The steric bulk of the existing Boc group on the piperidine nitrogen prevents interference, but temperature control is vital to avoid bis-acylation.

  • Chemoselective Acidolysis: Removal of the Boc group using Trifluoroacetic Acid (TFA).[5] The Cbz group is stable to anhydrous TFA, allowing for the isolation of the mono-protected diamine.

Reaction Workflow Diagram

G Start 1-Boc-4-aminopiperidine (Starting Material) Step1 Step 1: Cbz Protection (Cbz-Cl, TEA, DCM, 0°C) Start->Step1 Nucleophilic Acylation Inter Intermediate: 1-Boc-4-(Cbz-amino)piperidine Step1->Inter Isolation Step2 Step 2: Boc Deprotection (TFA, DCM, RT) Inter->Step2 Acidolysis Final Target: 4-(Cbz-amino)piperidine (TFA Salt or Free Base) Step2->Final Precipitation

Figure 1: Step-wise workflow for the orthogonal transformation of the diamine scaffold.

Experimental Protocols

Step 1: Cbz-Protection of the Primary Amine

Objective: Synthesize 1-Boc-4-(benzyloxycarbonylamino)piperidine.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
1-Boc-4-aminopiperidine 200.281.0Substrate
Benzyl Chloroformate (Cbz-Cl) 170.591.1Protecting Group
Triethylamine (TEA) 101.191.5Base (Acid Scavenger)
Dichloromethane (DCM) -10 mL/gSolvent (Anhydrous)
Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice/water bath.

  • Base Addition: Add TEA (1.5 eq) dropwise. Stir for 5 minutes.

  • Acylation: Add Cbz-Cl (1.1 eq) dropwise over 15 minutes via a syringe or addition funnel.

    • Critical Note: Maintain 0 °C during addition to prevent exotherms that could lead to side reactions.

  • Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[8] The starting amine spot (ninhydrin active) should disappear.

  • Workup:

    • Quench with water.[3]

    • Wash the organic layer with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

    • Yield Expectation: 85–95% (White solid).

Step 2: Selective Boc Removal

Objective: Remove the Boc group while retaining the Cbz carbamate.

Reagents & Stoichiometry
ReagentEquivalents/Conc.Role
Intermediate (from Step 1) 1.0Substrate
Trifluoroacetic Acid (TFA) 20–50% v/vAcid Reagent
Dichloromethane (DCM) SolventSolvent
Procedure
  • Dissolution: Dissolve the intermediate (1-Boc-4-(Cbz-amino)piperidine) in DCM (approx. 5 mL per gram of substrate).

  • Acidolysis: Add TFA slowly to achieve a final concentration of 20–50% v/v (e.g., 1:4 to 1:1 TFA:DCM ratio).

    • Observation: Gas evolution (isobutylene/CO₂) will occur immediately.

  • Incubation: Stir at room temperature for 1–2 hours.

    • Mechanistic Insight: The tert-butyl carbamate (Boc) cleaves via an E1 mechanism yielding the tert-butyl cation (scavenged by TFA) and carbamic acid, which decarboxylates. The benzyl carbamate (Cbz) is stable because the benzyl cation is less stabilized under these specific conditions and requires stronger acids (HBr) or hydrogenolysis for removal [1].

  • Completion: Monitor by LC-MS. Look for the mass of the product (M+H = 235.[6]1) and disappearance of the starting material (M+H = 335.2).

  • Workup (Isolation of Salt):

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Azeotrope: Co-evaporate with toluene (3x) or DCM (3x) to remove residual traces of TFA.

    • Precipitation: Triturate the resulting oil with cold diethyl ether (Et₂O). A white solid (the TFA salt) should form. Filter and dry.[5][7]

  • Optional: Free Basing:

    • Dissolve the salt in DCM.

    • Wash with saturated aqueous Na₂CO₃ or 1M NaOH.

    • Dry the organic layer (Na₂SO₄) and concentrate to yield the free amine.

Analytical Validation

To ensure the integrity of the product, verify the following spectral signatures:

TechniqueExpected Signal Characteristics
1H NMR Boc Disappearance: The strong singlet at ~1.45 ppm (9H) must be absent.Cbz Presence: A multiplet at ~7.30–7.40 ppm (5H, aromatic) and a singlet at ~5.10 ppm (2H, benzylic CH₂) must remain.Piperidine: Shifts in the ring protons (2.6–3.2 ppm) due to the free amine/salt formation.
LC-MS Mass Shift: [M+H]⁺ should shift from ~335 (Intermediate) to ~235 (Target).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Cbz-ClEnsure DCM is anhydrous. Use fresh Cbz-Cl (clear liquid, not yellow).
Bis-acylation Excess Cbz-Cl or high tempStrictly control temp at 0°C. Add Cbz-Cl slowly. Use exactly 1.0–1.1 eq.
Cbz Loss in Step 2 Acid too strong or reaction too longDo not use HBr or Lewis acids. TFA/DCM is safe for Cbz for <4 hours. Avoid heating.
Oily Product (Step 2) Residual TFACo-evaporate with toluene/DCM multiple times. Triturate with Et₂O or Hexanes to induce crystallization.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[1][4][9][10] Wiley.

    • Context: Authoritative source on the stability of Cbz vs. Boc.
  • BenchChem Applic

    • Context: Comparative stability data and general deprotection protocols.[5]

    • (General reference for standard protocols).

  • Organic Chemistry Portal: Cbz Protection.

    • Context: Mechanisms and alternative reagents for Cbz protection.[9][11]

  • Standard Protocol for Boc Deprotection.

    • Context: TFA/DCM cleavage methodology.

Sources

Application Note: Regioselective Synthesis of 1-Cbz-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-purity Benzyl 4-aminopiperidine-1-carboxylate (1-Cbz-4-aminopiperidine).

The protocol addresses the core challenge of this synthesis: Regioselectivity . 4-Aminopiperidine contains two nucleophilic nitrogen atoms. This guide provides a kinetic control strategy to favor the secondary amine (ring nitrogen) and a "self-validating" purification workflow that leverages basicity differences to isolate the target without chromatography.

Target Molecule: Benzyl 4-aminopiperidine-1-carboxylate CAS: 120278-07-1 Primary Application: Bifunctional scaffold for library synthesis; linker installation in PROTACs and fragment-based drug discovery.

Part 1: Strategic Analysis & Mechanism

The Nucleophilicity Paradox

4-Aminopiperidine presents a competitive nucleophile scenario:

  • Secondary Amine (Piperidine Ring): Higher basicity (

    
    ) and increased electron density due to dual alkyl inductive effects.
    
  • Primary Amine (Exocyclic): Lower basicity (

    
    ) but sterically unhindered.
    

The Solution: Under kinetic control (low temperature, controlled addition), the secondary amine is the superior nucleophile. The piperidine ring nitrogen reacts with Benzyl chloroformate (Cbz-Cl) significantly faster than the primary amine. However, as the reaction progresses, the concentration of the highly nucleophilic starting material drops, increasing the statistical probability of Cbz-Cl reacting with the product's primary amine to form the Di-Cbz impurity .

The "Self-Validating" Purification Logic

Chromatography is often inefficient for polar amines. This protocol utilizes an Acid-Base Switching Strategy to purify the product based on its specific physicochemical properties:

  • Starting Material (SM): Highly water-soluble (Partition Coefficient

    
    ).
    
  • Di-Cbz Impurity: Neutral carbamate; insoluble in acid.

  • Target (Mono-Cbz): Basic amine; soluble in acid, soluble in organic solvents when neutral.

Part 2: Detailed Protocol

Materials
  • Substrate: 4-Aminopiperidine (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (0.95 equiv) - Note: Slight deficit prevents over-reaction.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) (Anhydrous prefered, but technical grade acceptable for Schotten-Baumann).

  • Quench: 1M HCl, 1M NaOH, Brine.

Step-by-Step Procedure
1. Reaction Setup (Kinetic Control)
  • Dissolve 4-aminopiperidine (10.0 g, 100 mmol) in DCM (100 mL).

  • Add

    
      (28 mL, 200 mmol) and cool the mixture to -10°C to 0°C  using an ice/salt bath. Critical: Lower temperature enhances regioselectivity.
    
  • Dilute Cbz-Cl (16.2 g, 95 mmol, 0.95 equiv) in DCM (20 mL).

  • Slow Addition: Add the Cbz-Cl solution dropwise over 60 minutes .

    • Why: High local concentration of Cbz-Cl promotes Di-Cbz formation. Slow addition ensures Cbz-Cl is consumed by the most reactive species (the secondary amine) immediately.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

2. Work-up & Purification (The Acid-Base Switch)

This workflow eliminates the need for column chromatography.

  • Initial Wash (Remove Salts & SM):

    • Wash the reaction mixture (DCM) with Water (2 x 50 mL).

    • Outcome: Unreacted 4-aminopiperidine and TEA salts partition into the water. The DCM contains the Product and Di-Cbz impurity.

  • Acid Extraction (Isolate Product from Impurity):

    • Extract the DCM layer with 1M HCl (3 x 40 mL).

    • Mechanism:[1][2][3] The Target (Mono-Cbz) protonates (

      
      ) and moves to the aqueous phase. The Di-Cbz (neutral) remains in the DCM.
      
    • Discard the DCM layer (contains Di-Cbz impurity).

  • Basification & Recovery:

    • Cool the combined acidic aqueous extracts to 0°C.

    • Adjust pH to >12 using 4M NaOH or 50% NaOH . Caution: Exothermic.

    • Outcome: The Target is deprotonated to its free base form, becoming insoluble in water.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine , dry over

      
      , and concentrate[4]
      
    • Result: Pure 1-Cbz-4-aminopiperidine as a viscous oil or low-melting solid.

Part 3: Visualization of Logic

Reaction Pathway & Selectivity

The following diagram illustrates the kinetic competition and the resulting species.

ReactionSelectivity cluster_conditions Kinetic Control Conditions SM 4-Aminopiperidine (Secondary Amine + Primary Amine) Mono TARGET: 1-Cbz-4-aminopiperidine (Ring N Protected) SM->Mono FAST (k1) Major Pathway Wrong Regio-isomer: Exocyclic N-Cbz (Rare at 0°C) SM->Wrong SLOW (k2) Minor Pathway CbzCl Cbz-Cl (Electrophile) Di IMPURITY: Di-Cbz (Both N Protected) Mono->Di Over-reaction (k3) Occurs if excess Cbz-Cl used

Caption: Kinetic competition diagram. Reaction at 0°C favors the more nucleophilic secondary amine (


), but over-reaction to Di-Cbz (

) must be managed by stoichiometry.
Purification Workflow (Acid-Base Switch)

This flowchart guides the researcher through the critical separation steps.

PurificationFlow Mix Crude Reaction Mixture (DCM Phase) Wash1 Wash with Water Mix->Wash1 Split1 Phase Separation Wash1->Split1 Aq1 Aqueous Phase: Unreacted SM & Salts Split1->Aq1 Discard Org1 Organic Phase: Mono-Cbz (Target) + Di-Cbz Split1->Org1 AcidExt Extract with 1M HCl Org1->AcidExt Split2 Phase Separation AcidExt->Split2 Org2 Organic Phase: Di-Cbz Impurity (Neutral) Split2->Org2 Discard (Impurity) Aq2 Aqueous Phase (Acidic): Mono-Cbz-H+ (Protonated) Split2->Aq2 Basify Basify to pH 12 (NaOH) Extract into DCM Aq2->Basify Final Final Product: Pure 1-Cbz-4-aminopiperidine Basify->Final

Caption: The "Self-Validating" purification workflow. The target molecule is toggled between organic and aqueous phases to strip away non-basic impurities.

Part 4: Analytical Characterization

Verify your product using these diagnostic NMR signals.

Feature1H NMR (CDCl3, 400 MHz)Interpretation
Aromatic Ring

7.28 - 7.35 (m, 5H)
Cbz Phenyl group.
Benzylic CH2

5.12 (s, 2H)
Characteristic singlet of the Cbz methylene.
Piperidine

-H

4.05 - 4.15 (br d, 2H)
Protons adjacent to the Cbz-protected nitrogen (deshielded).
Methine CH

2.85 - 2.95 (m, 1H)
Proton at the C4 position (adjacent to

).
Piperidine

-H

1.80 - 1.90 (m, 2H)
Ring protons.
Primary Amine

1.30 - 1.50 (br s, 2H)

protons (exchangeable, shift varies with conc).

Mass Spectrometry (ESI+):

  • Calculated MW: 234.29 Da

  • Observed [M+H]+: 235.15

References

  • Preparation of 1-Cbz-4-aminopiperidine. ChemicalBook. Retrieved from

  • Basicity of Amines (pKa data). Master Organic Chemistry. Retrieved from

  • Cbz Protection Mechanisms and Protocols. Total Synthesis. Retrieved from

  • Synthesis of 4-Benzyl Piperidines. Organic Chemistry Portal. Retrieved from

Sources

reductive amination protocols using 4-Cbz-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Amination Protocols Utilizing 4-Cbz-Aminopiperidine

Executive Summary

The synthesis of complex amine scaffolds is a critical operation in modern drug discovery. 4-Cbz-aminopiperidine (benzyl piperidin-4-ylcarbamate) is a highly versatile building block frequently utilized in the development of targeted therapeutics, including Hsp90 and FAAH inhibitors[1, 2]. The molecule features a secondary piperidine nitrogen that acts as a potent nucleophile, while the primary amine remains orthogonally protected by a carboxybenzyl (Cbz) group. This application note details field-proven, self-validating protocols for the selective reductive amination of 4-Cbz-aminopiperidine, emphasizing mechanistic causality, reagent selection, and kinetic control to prevent protecting group cleavage.

Mechanistic Rationale & Reagent Selection

Reductive amination is a two-stage process: the condensation of an amine and a carbonyl to form an iminium ion, followed by the in situ reduction of this intermediate to an alkylated amine [3]. When working with 4-Cbz-aminopiperidine, the choice of reducing agent and reaction environment is dictated by the need for kinetic selectivity and protecting group stability.

  • Protecting Group Lability (The H₂ / Pd/C Pitfall): While catalytic hydrogenation is a standard method for reductive amination, it must be strictly avoided here. Hydrogenolysis will rapidly cleave the Cbz group, yielding an unprotected primary amine and leading to catastrophic over-alkylation. Hydride donors are therefore mandatory[1, 2].

  • Kinetic Selectivity (Why STAB?): Sodium triacetoxyborohydride (STAB,

    
    ) is the premier reagent for this transformation. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent. It reduces iminium ions exponentially faster than it reduces aldehydes or ketones [4]. This kinetic preference allows for a highly efficient "one-pot" procedure, virtually eliminating the direct reduction of the carbonyl starting material into an alcohol byproduct [4, 5].
    
  • pH Causality: Imine/iminium formation is acid-catalyzed. The optimal operational pH is 4.0–5.0. At this pH, the carbonyl oxygen is sufficiently protonated to accelerate nucleophilic attack by the piperidine nitrogen. If the pH drops below 3.0, the amine is completely converted into its non-nucleophilic ammonium salt, stalling the reaction [3]. Glacial acetic acid (AcOH) is utilized as a stoichiometric proton donor to maintain this delicate equilibrium [4].

Reaction Pathway Visualization

ReductiveAmination N1 4-Cbz-aminopiperidine + Carbonyl Compound N2 Hemiaminal Intermediate N1->N2 Nucleophilic Addition N5 Alcohol Byproduct (Direct Reduction) N1->N5 Strong Hydride e.g., NaBH4 N3 Iminium Ion (Active Electrophile) N2->N3 -H2O, AcOH (pH 4-5) N4 N-Alkylated Product (Target Amine) N3->N4 NaBH(OAc)3 (Fast)

Fig 1: Mechanistic pathway of reductive amination highlighting kinetic selectivity.

Reagent Selection Matrix

To ensure optimal experimental design, the following table summarizes the quantitative and qualitative parameters of common reducing agents specifically in the context of 4-Cbz-aminopiperidine.

Table 1: Comparison of Reducing Agents for 4-Cbz-Aminopiperidine

Reducing AgentIminium Reduction RateCarbonyl Reduction RateOptimal pHCbz CompatibilityToxicity / Notes

(STAB)
Extremely FastVery Slow4.0 – 5.0Excellent (Stable) Low. Preferred for one-pot.

FastSlow3.0 – 4.0Excellent (Stable) High (Cyanide risk). Best for hindered ketones.

FastExtremely Fast7.0 – 8.0Excellent (Stable) Low. High risk of alcohol byproducts.

, Pd/C
FastSlowNeutralPoor (Cleaves Cbz) Low. Incompatible with this substrate.

Experimental Protocols

Protocol A: One-Pot Reductive Amination (For Standard Aldehydes and Unhindered Ketones)

This self-validating protocol utilizes STAB and is designed to maximize yield while minimizing side reactions [4, 5].

Materials:

  • 4-Cbz-aminopiperidine (1.0 equiv)

  • Aldehyde/Ketone (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Solvation: Dissolve 4-Cbz-aminopiperidine (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous DCE.

    • Causality: DCE is the preferred solvent because it provides superior solubility for the triacetoxyborohydride species compared to THF, and its higher boiling point allows for gentle heating if required [4, 5].

  • Acidification: Add glacial acetic acid (1.0 - 2.0 equiv) dropwise to the stirring solution.

    • Causality: This lowers the pH to the optimal 4.0–5.0 range, catalyzing the dehydration of the hemiaminal into the highly electrophilic iminium ion without fully protonating the piperidine nitrogen [3, 4].

  • Pre-formation (Self-Validation Step): Stir the mixture at room temperature (

    
    ) for 30–60 minutes.
    
    • Validation: Withdraw a 10 µL aliquot, quench in saturated aqueous

      
      , and extract with EtOAc. Analyze via TLC (UV active due to the Cbz group). Do not proceed to Step 4 until the starting amine is consumed. Premature reduction leads to unreacted starting materials and alcohol byproducts.
      
  • Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the mild exotherm. STAB will selectively and rapidly reduce the pre-formed iminium ion [4].

  • Reaction Completion: Stir for an additional 2–4 hours at room temperature. Monitor via LC-MS for the

    
     of the target mass.
    
  • Quench and Extraction: Quench the reaction carefully with saturated aqueous

    
     (gas evolution will occur). Stir for 15 minutes to destroy unreacted STAB. Separate the organic DCE layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Two-Step Reductive Amination (For Sterically Hindered Ketones)

Sterically hindered ketones often fail to form iminium ions efficiently under mild STAB conditions. This protocol utilizes titanium(IV) isopropoxide to force imine formation, followed by reduction with the smaller, more reactive


 [3, 5].

Step-by-Step Methodology:

  • Imine Formation: Combine 4-Cbz-aminopiperidine (1.0 equiv), the hindered ketone (1.2 equiv), and

    
     (2.0 equiv) in anhydrous THF. Stir at room temperature for 12 hours.
    
    • Causality:

      
       acts as a powerful Lewis acid and water scavenger, driving the unfavorable equilibrium of hindered imine formation forward [3].
      
  • Reduction: Dilute the mixture with absolute ethanol. Add

    
     (1.5 equiv) and stir for 4 hours.
    
    • Causality:

      
       is sterically less demanding than STAB, allowing it to attack hindered iminium ions more effectively [5].
      
  • Workup: Quench with water (precipitates titanium dioxide salts). Filter through a pad of Celite, washing with EtOAc. Separate the organic layer, dry, and concentrate.

References

  • Title : New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer Source : nih.gov URL : 1

  • Title : Development of potent and selective FAAH inhibitors with improved drug-lik Source : unipr.it URL : 2

  • Title : Reductive Amination, and How It Works - Master Organic Chemistry Source : masterorganicchemistry.com URL : 3

  • Title : Sodium triacetoxyborohydride - Organic Chemistry Portal Source : organic-chemistry.org URL : 4

  • Title : Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source : harvard.edu URL : 5

Sources

Application Note: Peptide Coupling Strategies for 4-Cbz-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details optimized protocols for coupling 4-(Cbz-amino)piperidine (CAS: 120278-07-1) with carboxylic acids. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a linker in peptidomimetics, GPCR ligands, and bifunctional degraders (PROTACs).

While the Cbz-protected primary amine at the 4-position remains inert, the secondary amine of the piperidine ring acts as the nucleophile. Secondary amines are inherently more sterically hindered than primary amines, often requiring high-efficiency coupling reagents to drive conversion. This note compares three distinct methodologies—HATU , T3P , and EDC/HOBt —providing decision frameworks based on scale, cost, and acid sensitivity.

Chemical Profile & Strategic Considerations

PropertySpecificationImplication for Coupling
Structure Piperidine ring with 4-position carbamateSecondary amine nucleophile (moderate steric hindrance).
Protecting Group Carboxybenzyl (Cbz / Z)Stable to TFA/HCl (acidic) and mild base. Removed via Hydrogenation (

).
Solubility Moderate LipophilicityGood solubility in DMF, DCM, and EtOAc. Poor in water/ether.
Nucleophilicity

(conj. acid) ~11
Good nucleophile, but slower kinetics than primary amines due to sterics.
Critical Success Factors
  • Order of Addition (HATU): Uronium salts (HATU) can react with amines to form guanidinium byproducts if the acid is not activated first.

  • Epimerization Control: If the coupling partner is a chiral amino acid, the activation method must minimize racemization at the

    
    -carbon.
    
  • Scavenging: Excess secondary amine is difficult to remove by simple evaporation; acidic washes are required.

Decision Matrix: Selecting the Right Method

The following decision tree outlines the logical selection process for the optimal coupling reagent.

CouplingDecision Start Start: Coupling 4-Cbz-aminopiperidine ScaleCheck Is the reaction Scale > 10g? Start->ScaleCheck ChiralCheck Is the Acid Chiral/Epimerization Prone? ScaleCheck->ChiralCheck No MethodT3P Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup) ScaleCheck->MethodT3P Yes CostCheck Is Reagent Cost a Primary Constraint? ChiralCheck->CostCheck No ChiralCheck->MethodT3P Yes (High Risk) MethodHATU Method A: HATU (High Yield, Fast, Expensive) CostCheck->MethodHATU No (Prioritize Yield) MethodEDC Method C: EDC/HOBt (Standard, Cost-Effective) CostCheck->MethodEDC Yes

Figure 1: Decision matrix for selecting coupling reagents based on scale, chirality, and cost constraints.

Method A: HATU (The "Discovery Standard")

Best For: Small scale (<1g), precious acids, or sterically hindered acids. Mechanism: HATU generates an O-At-active ester, which is highly reactive toward the secondary piperidine amine.

Reagents
  • Acid: 1.0 equiv[1]

  • Amine: 4-Cbz-aminopiperidine (1.1 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM.[1]

Protocol
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion.

    • Checkpoint: The solution typically turns yellow/orange. Stir for 5-10 minutes to ensure formation of the activated ester. Do not skip this pre-activation , or HATU may react with the amine directly (guanidinylation).[1]

  • Coupling: Add 4-Cbz-aminopiperidine (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Validation: Monitor by LCMS. Look for disappearance of Acid [M-H]- and appearance of Product [M+H]+.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with saturated

      
        (removes unreacted amine), then saturated 
      
      
      
      (removes HOBt/HOAt byproducts), then Brine .
    • Dry over

      
      , filter, and concentrate.[1][2]
      

Method B: T3P (The "Scalable & Green" Choice)

Best For: Scale-up (>5g), epimerization-sensitive acids, and easy purification (no column chromatography). Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is water-soluble, eliminating the need for chromatography in many cases.[3]

Reagents
  • Acid: 1.0 equiv[1]

  • Amine: 4-Cbz-aminopiperidine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often yields lower epimerization.[4]

  • Solvent: EtOAc or 2-MeTHF.

Protocol
  • Slurry: Charge the Acid (1.0 equiv), 4-Cbz-aminopiperidine (1.1 equiv), and Base (3.0 equiv) into the flask with EtOAc (0.5 M).

    • Note: Unlike HATU, T3P allows for "dump and stir" addition because it reacts selectively with the carboxylate.

  • Cooling: Cool the mixture to 0°C (optional, but recommended for chiral acids).

  • Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The "T3P Advantage"):

    • Add water directly to the reaction mixture.

    • Separate layers.[2] The T3P byproducts are water-soluble.[3][5]

    • Wash organic layer with 1N HCl (removes excess piperidine and pyridine).

    • Wash with 1N NaOH (removes unreacted acid).

    • Concentrate to yield clean product.

Method C: EDC / HOBt (The "Classic")

Best For: Routine couplings of simple acids where cost is a factor.

Protocol
  • Dissolve Acid (1.0 equiv) in DCM (0.2 M).

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).[1]

  • Add DIPEA (2.5 equiv).[1] Stir for 10 minutes.

  • Add 4-Cbz-aminopiperidine (1.1 equiv).

  • Stir 12–16 hours.

  • Note: This reaction is slower than HATU. If conversion stalls, add 0.1 equiv of DMAP (catalyst), but be aware this increases racemization risk.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (HATU) GuanidinylationEnsure Acid + Base + HATU stir for 5 mins before adding the piperidine.
Racemization Base/Over-activationSwitch to Method B (T3P) with Pyridine. Lower temp to 0°C.
Incomplete Conversion Steric HindranceSwitch solvent to DMF (higher concentration). Heat to 40°C (if not chiral).
Cbz Removal Hydrogenation failureEnsure catalyst is not poisoned by sulfur (from reagents like HATU/HOBt). Wash crude thoroughly with

before hydrogenation.

Visualizing the Mechanism (HATU Activation)

Understanding the activation step is vital to preventing side reactions.

HATUMechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack (Piperidine N) Amine 4-Cbz-aminopiperidine Amine->Product

Figure 2: Mechanistic pathway of HATU coupling. The formation of the Active Ester is the rate-limiting step that must occur before Amine addition.

References

  • Valeur, E., & Bradley, M. (2009).[6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[7]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][8] Organic Letters, 13(19), 5048–5051.[8]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5] Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich. (n.d.). 4-Amino-1-N-Cbz-piperidine Product Page & Specifications.

Sources

Application Notes and Protocols: 4-Cbz-Aminopiperidine as a Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[4]

The Rationale for Piperidine-Based Linkers

Among the various linker architectures, those incorporating rigid cyclic structures, such as piperidine, have garnered significant attention.[5] The inclusion of a piperidine moiety can offer several advantages:

  • Conformational Rigidity: Unlike flexible alkyl or PEG chains, the piperidine ring introduces a degree of rigidity to the linker. This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and promoting the formation of a stable ternary complex.[5]

  • Improved Physicochemical Properties: Piperidine-containing linkers can enhance the aqueous solubility of PROTACs, a crucial factor for these often large and hydrophobic molecules.[6] This can lead to improved cell permeability and overall better pharmacokinetic profiles.

  • Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation.[4]

  • Vectorial Diversity: The 4-aminopiperidine scaffold provides a versatile platform for connecting the POI and E3 ligase ligands with defined exit vectors, allowing for systematic optimization of the PROTAC's geometry.

This guide focuses on the application of 4-Cbz-aminopiperidine as a key building block for the synthesis of piperidine-containing PROTAC linkers. The benzyloxycarbonyl (Cbz) protecting group offers a robust and reliable method for masking the amine functionality during synthesis, which can be efficiently removed under specific conditions to allow for subsequent coupling reactions.

Synthetic Workflow for Incorporating 4-Cbz-Aminopiperidine into a PROTAC

The following workflow outlines a general strategy for the synthesis of a PROTAC using 4-Cbz-aminopiperidine as a linker component. This process involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand, with an intermediary deprotection step.

PROTAC Synthesis Workflow cluster_0 Step 1: Coupling to POI Ligand cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Coupling to E3 Ligase Ligand POI_Ligand POI Ligand (with reactive handle, e.g., -COOH) Coupling1 Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Coupling1 Cbz_Piperidine 4-Cbz-Aminopiperidine Cbz_Piperidine->Coupling1 Intermediate1 Cbz-Protected Intermediate Coupling1->Intermediate1 Deprotection Cbz Deprotection (e.g., H₂, Pd/C) Intermediate1->Deprotection Intermediate2 Amine Intermediate Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle, e.g., -COOH) E3_Ligase_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycle PROTAC Recycling Ternary_Complex->Recycle Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycle->PROTAC

Sources

Application Note: Selective Cbz Deprotection of 4-Aminopiperidine Derivatives in Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Strategic Context: The 4-Aminopiperidine Pharmacophore

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block for kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). Because the molecule possesses two highly reactive basic centers—a secondary piperidine nitrogen (N1) and a primary aliphatic amine (N4)—site-selective functionalization requires a robust orthogonal protection strategy [1][2].

The most field-proven approach utilizes the tert-butyloxycarbonyl (Boc) group for one nitrogen and the carboxybenzyl (Cbz, or Z) group for the other. While Boc is strictly acid-labile, the Cbz group is highly stable to both strong acids (e.g., TFA) and bases, making it perfectly orthogonal[3]. Cbz is exclusively removed via hydrogenolysis or dissolving metal reduction, allowing chemists to unmask one amine while leaving the other completely intact[4].

G Core N1-Boc, N4-Cbz 4-Aminopiperidine Path1 TFA / DCM (Acidic Cleavage) Core->Path1 Path2 H2, Pd/C (Hydrogenolysis) Core->Path2 Res1 Free N1 (Secondary) N4-Cbz Intact Path1->Res1 Res2 Free N4 (Primary) N1-Boc Intact Path2->Res2

Caption: Orthogonal deprotection pathways for N1-Boc, N4-Cbz protected 4-aminopiperidine.

Mechanistic Causality: How Cbz Cleavage Works

As an application scientist, it is critical to understand why we select specific reagents, rather than just following a recipe. The deprotection of the Cbz group via Palladium on Carbon (Pd/C) is a heterogeneous catalytic process driven by the following causal sequence:

  • Surface Coordination: The aromatic benzyl ring of the Cbz group safely anchors the molecule to the palladium surface via

    
    -stacking interactions.
    
  • Hydrogen Insertion: Diatomic hydrogen (

    
    ), which has been dissociatively adsorbed onto the Pd(0) surface, attacks the benzylic carbon-oxygen bond.
    
  • Cleavage & Decarboxylation: The bond breaks, releasing toluene as a byproduct and leaving behind a carbamic acid intermediate attached to the amine.

  • Spontaneous Gas Evolution: The carbamic acid is thermodynamically unstable at room temperature and spontaneously decarboxylates, releasing

    
     gas and yielding the free amine[4].
    

Analytical Insight: This mechanism creates a self-validating system . If LC-MS analysis shows a mass of


, it indicates that the catalytic cleavage occurred, but the carbamic acid has not fully decarboxylated. Mild heating or extended stirring will drive the 

loss to completion.

Experimental Design & Parameter Optimization

The efficiency of Cbz deprotection is highly dependent on the hydrogen source, catalyst state, and solvent[5]. Below is a synthesized data table comparing standard methodologies for 4-aminopiperidine derivatives.

Table 1: Quantitative Comparison of Cbz Deprotection Conditions
MethodologyCatalystHydrogen SourceSolventTemp (°C)Time (h)Typical Yield
Standard Hydrogenation 10% Pd/C (wet)

Gas (1 atm balloon)
MeOH or EtOAc20–252–16>95%
High-Pressure 10% Pd/C (wet)

Gas (40–50 psi)
MeOH20–251–3>98%
Transfer Hydrogenation 10% Pd/C (wet)Ammonium Formate (5 eq)MeOH601–490–95%
Acidic Transfer 10% Pd/C (wet)Formic Acid (Excess)MeOH254–885–90%

Note: 10% wet Pd/C (containing ~50% water) is universally recommended over dry Pd/C. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact[6].

Validated Protocols

The following protocols are engineered as self-validating workflows. Every step includes the underlying causality to ensure reproducibility and safety.

Protocol A: Standard Catalytic Hydrogenation ( Balloon)

Best for standard laboratory-scale synthesis where


 gas is safely accessible.
  • Dissolution: Dissolve the N-Boc-N-Cbz-4-aminopiperidine substrate (1.0 mmol) in 10 mL of HPLC-grade Methanol (MeOH) or Ethyl Acetate (EtOAc) in a round-bottom flask[5].

    • Causality: MeOH provides excellent solubility for polar intermediates and facilitates the proton transfer required for decarboxylation.

  • Inert Atmosphere Purge: Seal the flask with a septum and purge the solution with Argon gas for 5 minutes.

    • Causality: Removing oxygen prevents the explosive ignition of solvent vapors when the catalyst is introduced.

  • Catalyst Addition: Briefly remove the septum and carefully add 10% Pd/C (wet, ~10-20% w/w relative to substrate). Re-seal and purge with Argon for another 2 minutes.

  • Hydrogenation: Attach a balloon filled with

    
     gas via a needle. Evacuate the flask briefly under vacuum and backfill with 
    
    
    
    . Repeat this vacuum/
    
    
    cycle three times.
  • Reaction & Monitoring: Stir vigorously at room temperature. The reaction is self-validating: the balloon will noticeably deflate as

    
     is consumed. Monitor via TLC (Ninhydrin stain for primary amines) or LC-MS until the starting material disappears (typically 2-4 hours).
    
  • Filtration: Purge the flask with Argon to remove residual

    
    . Filter the mixture through a tightly packed pad of Celite®.
    
    • Causality: Standard filter paper allows nano-particulate palladium to pass through, contaminating the product and creating a fire hazard during concentration. Celite traps the Pd(0) particles.

  • Isolation: Wash the Celite pad with excess MeOH. Concentrate the filtrate under reduced pressure to yield the free 4-aminopiperidine derivative.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Best for laboratories lacking


 gas infrastructure or for substrates requiring faster kinetics without high-pressure reactors.
  • Preparation: Dissolve the substrate (1.0 mmol) in 10 mL of MeOH. Purge with Argon.

  • Reagent Addition: Add 10% Pd/C (wet, 10% w/w), followed by Ammonium Formate (

    
    , 5.0 mmol) in one portion[6].
    
    • Causality: Ammonium formate decomposes on the Pd surface into

      
      , 
      
      
      
      , and
      
      
      . This provides a massive, localized concentration of active hydrogen, drastically accelerating the reaction.
  • Heating: Attach a reflux condenser and heat the mixture to 60 °C.

    • Validation: Vigorous bubbling will occur as

      
       and 
      
      
      
      gases are evolved. The cessation of bubbling is a macroscopic indicator that the formate has been fully consumed.
  • Workup: Cool to room temperature, filter through Celite®, and concentrate. Because ammonium formate leaves solid residues, dissolve the crude product in EtOAc and wash with saturated aqueous

    
     or brine to remove residual salts, then dry over 
    
    
    
    .

Workflow Step1 1. Dissolve Substrate in MeOH or EtOAc Step2 2. Purge with Argon (Prevents Combustion) Step1->Step2 Step3 3. Add Wet 10% Pd/C & H2 Source Step2->Step3 Step4 4. Stir (20°C - 60°C) Monitor via LC-MS Step3->Step4 Step5 5. Filter through Celite® (Traps Pd Particles) Step4->Step5 Step6 6. Concentrate & Isolate Free Amine Step5->Step6

Caption: Step-by-step workflow for catalytic hydrogenation of Cbz-protected amines.

Troubleshooting & Field Insights

  • Incomplete Deprotection (Catalyst Poisoning): If the reaction stalls, the Pd catalyst may be poisoned. Substrates containing thioethers, thiols, or basic phosphines bind irreversibly to Pd, blocking

    
     activation[6]. Solution: Increase catalyst loading (up to 50% w/w), use Pearlman’s catalyst (
    
    
    
    ), or switch to strong acid deprotection (e.g., 33% HBr in Acetic Acid) if orthogonal Boc preservation is not required.
  • N-Alkylation Side Reactions: When using MeOH or EtOH, trace amounts of aldehydes/ketones in the solvent (or generated via Pd-catalyzed alcohol oxidation) can undergo reductive amination with the newly freed 4-aminopiperidine, yielding N-methyl or N-ethyl impurities. Solution: Ensure high-purity solvents are used, or switch the solvent to Ethyl Acetate (EtOAc) or THF to eliminate the alcohol source entirely.

References

  • BenchChem.
  • Smolecule. tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. 1-Carboxyethyl-4-aminopiperidine.
  • Master Organic Chemistry.
  • ResearchGate.

Sources

Advanced Application Note: Catalytic Hydrogenation Strategies for Cbz Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carboxybenzyl (Cbz or Z) group is a cornerstone amine protecting group in modern organic synthesis, peptide chemistry, and drug development. Valued for its robust stability against basic and mildly acidic conditions, the Cbz group is predominantly removed via catalytic hydrogenolysis[1]. While standard deprotection yields benign byproducts (toluene and carbon dioxide), achieving high yields in complex, polyfunctional molecules requires a nuanced understanding of catalyst kinetics, solvent effects, and chemoselectivity[1][2].

This application note provides field-proven insights, mechanistic causality, and self-validating experimental protocols for the efficient removal of the Cbz group.

Mechanistic Causality & Reaction Dynamics

To optimize a deprotection reaction, one must first understand its fundamental mechanism. The removal of a Cbz group via catalytic hydrogenation is not a single concerted step, but rather a sequential two-stage process[1][3]:

  • Hydrogenolysis: The benzyl-oxygen bond of the Cbz-protected amine adsorbs onto the palladium surface. Molecular hydrogen (or a hydrogen donor) cleaves this bond, releasing toluene and generating an unstable carbamic acid intermediate[1][3].

  • Decarboxylation: The carbamic acid intermediate undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide[1][2].

Causality Insight: In sterically hindered substrates or at sub-ambient temperatures, the decarboxylation step can become rate-limiting, leading to the accumulation of the carbamic acid intermediate. Elevating the reaction temperature slightly (e.g., 40–60 °C) thermodynamically favors the expulsion of CO₂ and drives the reaction to completion[4][5].

Mechanism A Cbz-Amine (R-NH-Cbz) B Pd/C Surface Complex A->B H2 Gas C Carbamic Acid [R-NH-COOH] B->C Hydrogenolysis E Toluene B->E Cleavage D Free Amine (R-NH2) C->D Decarboxylation F CO2 Gas C->F Evolution

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Strategic Variables: Catalyst, Solvent, and Chemoselectivity

Selecting the right conditions prevents common pitfalls such as catalyst poisoning, over-reduction, or incomplete conversion.

Catalyst Selection

The gold standard for Cbz removal is 5–10% Palladium on Carbon (Pd/C) [6]. The high surface area of activated carbon ensures maximum exposure of palladium to the substrate. However, the newly liberated free amine can act as a strong ligand, coordinating with the palladium and effectively "poisoning" the catalyst[7][8].

  • Field-Proven Solution: Adding a catalytic amount of acid (e.g., 0.5% acetic acid or formic acid) protonates the free amine as it forms, preventing it from binding to the palladium and ensuring catalyst turnover[8].

Solvent Effects

Protic solvents like Methanol (MeOH) or Ethanol (EtOH) are highly preferred because they facilitate the proton transfer required during hydrogenolysis[1][9].

  • Caution: In MeOH, prolonged reaction times with highly reactive amines can lead to trace N-methylation side reactions. If N-alkylation is observed, switching to Ethyl Acetate (EtOAc) or an EtOH/EtOAc mixture is recommended[5].

Quantitative Data: Comparison of Catalytic Systems

To balance reactivity and chemoselectivity, researchers can choose between standard hydrogen gas and transfer hydrogenation donors (like ammonium formate). The table below summarizes these operational parameters[5][10].

ParameterStandard HydrogenolysisCatalytic Transfer Hydrogenation (CTH)Continuous Flow (e.g., H-Cube)
Hydrogen Source H₂ Gas (1 atm to 50 psi)Ammonium Formate / CyclohexeneH₂ Gas (up to 80 bar)
Catalyst 5-10% Pd/C (10-20% w/w)10% Pd/C (10-20% w/w)5-10% Pd/C CatCart®
Typical Solvents MeOH, EtOH, EtOAcMeOH, DMFEtOH:EtOAc (1:1)
Temperature Room TemperatureRT to 60 °C60 °C to 80 °C
Reaction Time 2 - 12 hours0.5 - 2 hours1 - 5 minutes (residence)
Chemoselectivity Low (Reduces alkenes/alkynes)High (Tolerates halogens/alkenes)Moderate to High

Self-Validating Experimental Protocols

The following protocols are designed with built-in safety and validation steps.

Workflow S1 1. Substrate Dissolution (Protic Solvent: MeOH/EtOH) S2 2. Catalyst Loading (10% Pd/C under N2/Ar) S1->S2 S3 3. Hydrogenation (H2 Balloon or Formate) S2->S3 S4 4. In-Process Control (TLC / LC-MS Monitoring) S3->S4 S5 5. Catalyst Filtration (Celite Pad Wash) S4->S5 S6 6. Product Isolation (In Vacuo Concentration) S5->S6

Caption: Self-validating experimental workflow for Cbz deprotection.

Protocol A: Standard Hydrogenolysis (H₂ Balloon)

Best for: Uncomplicated substrates lacking reducible functional groups (e.g., alkenes, alkynes, nitro groups).

  • Substrate Preparation: Dissolve the Cbz-protected amine (1.0 equiv) in HPLC-grade MeOH or EtOAc (approx. 10 mL per mmol) in a round-bottom flask[6].

  • Inert Atmosphere (Critical Safety Step): Flush the flask with Argon or Nitrogen for 5 minutes. Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors in the presence of oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10–20% w/w relative to the substrate)[6][9].

  • Hydrogen Introduction: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with H₂ gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere[9].

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor via LC-MS or TLC. The disappearance of the starting material and the evolution of CO₂ bubbles indicate progress.

  • Safe Filtration: Once complete, purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite®. Causality: Pd/C particles are <10 µm and will pass through standard filter paper, contaminating the product and posing a fire hazard during solvent evaporation[6][9].

  • Isolation: Wash the Celite® pad with excess solvent. Concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Chemoselective Transfer Hydrogenation (CTH)

Best for: Substrates containing sensitive functional groups (e.g., halogens, benzyl ethers) where standard H₂ gas causes over-reduction[10].

  • Substrate Preparation: Dissolve the substrate (1.0 equiv) in MeOH or DMF.

  • Catalyst Addition: Add 10% Pd/C (10% w/w) under an inert atmosphere.

  • Donor Addition: Add Ammonium Formate (HCOONH₄, 3.0–5.0 equiv) in one portion[9][11]. Causality: Ammonium formate decomposes on the Pd surface into H₂, NH₃, and CO₂, providing a controlled, localized concentration of hydrogen that is milder than bulk H₂ gas[11].

  • Reaction: Stir at room temperature or heat gently to 40–60 °C. The reaction is typically complete within 0.5 to 2 hours[10].

  • Workup: Filter through Celite®. To remove excess ammonium formate salts, dissolve the crude residue in an organic solvent (e.g., EtOAc) and wash with saturated aqueous NaCl, or perform a basic aqueous workup[8].

Troubleshooting & Edge Cases

  • Sluggish Reaction / Catalyst Poisoning: If the reaction stalls, the substrate may contain trace sulfur impurities, or the liberated amine is deactivating the palladium[7][8]. Action: Filter the reaction, resubmit to fresh catalyst, and add 0.5% v/v acetic acid to the solvent[8].

  • Incomplete Decarboxylation: LC-MS shows a mass corresponding to [M + 44]. This indicates the carbamic acid has formed but failed to decarboxylate. Action: Warm the reaction mixture to 50 °C for 30 minutes to drive off the CO₂[4].

  • Poor Solubility: Peptides often crash out of solution during deprotection. Action: Use a solvent mixture such as MeOH/DMF or EtOH/EtOAc (1:1), or utilize a continuous flow reactor (e.g., H-Cube) at elevated temperatures (60 °C) to maintain solubility and increase conversion rates[5].

References

1.1 - Benchchem 2.10 - Benchchem 3. - Indian Journal of Chemistry 4. 2 - Master Organic Chemistry 5.6 - Benchchem 6.11 - Synthesis 7. 3 - Taylor & Francis 8.4 - Total Synthesis 9.5 - ThalesNano 10.7 - ResearchGate 11. 9 - Benchchem 12. 8 - PMC

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Application Note: Synthesis and Mechanistic Validation of 4-Aminopiperidine-Based HCV Assembly Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Core Focus: Scaffold Synthesis, Phenotypic Screening, and Core-Lipid Droplet Colocalization

Introduction and Mechanistic Rationale

The majority of FDA-approved Hepatitis C Virus (HCV) therapeutics—such as Sofosbuvir and Ledipasvir—are Direct-Acting Antivirals (DAAs) that target the viral replicative machinery (NS5A and NS5B)[1]. While highly effective, the emergence of resistant associated substitutions (RAS) necessitates the exploration of novel therapeutic targets. Viral assembly represents a highly promising, yet underexploited, stage of the HCV life cycle.

Recent high-throughput phenotypic screening of the NIH Molecular Libraries Small Molecule Repository identified the 4-aminopiperidine (4AP) scaffold as a potent inhibitor of HCV proliferation[1]. Unlike traditional DAAs, the 4AP chemotype does not inhibit viral replication; rather, it specifically targets the assembly and release of infectious HCV particles[2]. Mechanistically, 4AP derivatives disrupt the critical colocalization of HCV core proteins with host lipid droplets (LDs), a mandatory step for viral nucleocapsid formation[1]. Furthermore, these assembly inhibitors demonstrate profound synergy when administered alongside existing DAAs like Telaprevir and Daclatasvir[2].

This application note details the optimized synthetic workflow for generating 4AP derivatives and outlines the self-validating biological protocols required to confirm their mechanism of action.

Synthetic Chemistry Workflow

The synthesis of 4AP-based HCV inhibitors relies on a highly modular, three-step approach designed to facilitate rapid Structure-Activity Relationship (SAR) campaigns[1]. The sequence utilizes 4-amino-1-Boc-piperidine as the foundational building block.

Synthetic_Workflow SM 4-amino-1-Boc-piperidine Starting Material Step1 Reductive Amination NaBH(OAc)3, DCE SM->Step1 Int1 Intermediate 4 Secondary Amine Step1->Int1 Regioselective Step2 Electrophilic Coupling R-X, DIPEA, DMF Int1->Step2 Int2 Precursor N-Alkylated/Acylated Step2->Int2 Diversification Step3 Boc Deprotection TFA, DCM Int2->Step3 Prod 4AP Derivative Active HCV Inhibitor Step3->Prod Yields HCl/TFA salt

Caption: Synthetic workflow for 4-aminopiperidine (4AP) HCV assembly inhibitors.

Protocol 2.1: Regioselective Reductive Amination
  • Objective: Synthesize the common secondary amine intermediate (Intermediate 4) via the reaction of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde[1].

  • Causality & Rationale: The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical; it ensures absolute regioselectivity, directing the incoming aldehyde exclusively to the primary C4-amine. Sodium triacetoxyborohydride (

    
    ) is selected as the reducing agent in 1,2-dichloroethane (DCE). Its mild hydride-donating capacity selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts.
    
  • Self-Validating QC: Monitor reaction completion via LC-MS. The disappearance of the starting material mass (

    
     201) and the emergence of the secondary amine product mass confirm successful conversion.
    
Protocol 2.2: Electrophilic Coupling (SAR Diversification)
  • Objective: Functionalize the secondary amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or alkyl halides) to explore linker and aryl ring tolerances[1].

  • Causality & Rationale: The reaction is conducted in anhydrous DMF using N,N-Diisopropylethylamine (DIPEA) as a base. DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the HCl generated during acylation/alkylation without competing with the secondary amine for the electrophile. This prevents the protonation of the secondary amine, which would otherwise stall the reaction.

  • Self-Validating QC: Utilize

    
    H NMR spectroscopy. The complete disappearance of the secondary amine N-H proton signal (~1.5-2.0 ppm) and the integration of new functional group protons validate the coupling efficiency.
    
Protocol 2.3: Boc-Deprotection
  • Objective: Remove the Boc protecting group to yield the final, biologically active 4AP derivative[1].

  • Causality & Rationale: Treatment with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) selectively cleaves the carbamate. Exposing the secondary piperidine amine is strictly required for the molecule's basicity at physiological pH, a physicochemical property essential for penetrating the host cell and interacting with the viral assembly machinery.

  • Self-Validating QC: High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass of the fully deprotected scaffold, ensuring no residual TFA adducts remain.

Biological Evaluation & Validation

To prove that the synthesized 4AP derivatives act specifically on viral assembly rather than replication, an orthogonal testing funnel must be employed[1].

MOA_Pathway Rep HCV Replication Complex (NS3/4A, NS5A/B) Core HCV Core Protein Synthesis Rep->Core Translation Coloc Core-LD Colocalization (Critical Assembly Step) Core->Coloc LD Host Lipid Droplets (LD) LD->Coloc Recruitment Virion Infectious Virion Assembly & Release Coloc->Virion Maturation Inhibitor 4-Aminopiperidine (4AP) Small Molecule Inhibitor->Coloc Disrupts Interaction

Caption: Mechanism of action: 4AP derivatives disrupt HCV core protein-lipid droplet colocalization.

Protocol 3.1: HCVcc Phenotypic Assembly Assay vs. Replicon Counterscreen
  • Procedure: Evaluate compounds using the HCV cell culture (HCVcc) system harboring a luciferase reporter (e.g., HCV-Luc)[1]. In parallel, screen the compounds against an HCV subgenomic replicon assay[2].

  • Causality & Rationale: The subgenomic replicon system only models viral RNA replication. In contrast, the HCVcc system captures the entire viral life cycle (entry, replication, assembly, and release)[2]. If a 4AP derivative demonstrates potent inhibition in the HCVcc assay but shows zero potency in the replicon assay, it logically isolates the compound's mechanism of action to the post-replication stages (assembly/release)[1].

Protocol 3.2: Immunofluorescence Core-LD Colocalization Assay
  • Procedure: Infect Huh7.5 cells with HCVcc and treat with the 4AP inhibitor. Fix cells and stain for HCV core protein (using anti-core primary antibodies and AlexaFluor-conjugated secondary antibodies) and Lipid Droplets (using BODIPY 493/503 dye)[2].

  • Causality & Rationale: HCV core proteins must traffic to and coat host lipid droplets to initiate the packaging of the viral RNA genome. By visualizing the spatial distribution of these two components, researchers can definitively prove that the 4AP chemotype physically disrupts this specific macromolecular interaction[1].

  • Self-Validating QC: Quantify the overlap using confocal microscopy and calculate the Pearson’s correlation coefficient. A statistically significant drop in the coefficient confirms mechanism-specific target engagement.

Protocol 3.3: Cytotoxicity Counterscreen (ATPlite)
  • Procedure: Treat uninfected host cells with the 4AP derivatives and measure cellular ATP levels using a luminescence-based ATPlite assay[1].

  • Causality & Rationale: A reduction in viral titer can often be a false-positive artifact of host cell death. By establishing the 50% Cytotoxic Concentration (

    
    ), researchers validate that the antiviral efficacy (
    
    
    
    ) is due to specific viral inhibition, not general cytotoxicity.

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of the 4AP scaffold has yielded derivatives with excellent therapeutic windows and synergistic profiles. Below is a summary of the quantitative biological data driving this scaffold's development[1].

Compound DesignationModification StatusHCVcc Efficacy (

, μM)
Cytotoxicity (

, μM)
Selectivity Index (SI)Synergy with FDA DAAs
Compound 1 Original Screening Hit2.57> 20.0> 7.7Yes (Telaprevir)
Compound 2 Initial Analog2.09> 20.0> 9.5Yes (Daclatasvir)
Optimized 4AP Post-SAR Campaign< 0.50> 50.0> 100.0Yes (Broad Spectrum)

Data interpretation: The SAR campaign successfully increased potency against HCV while simultaneously reducing in vitro toxicity, resulting in a highly favorable Selectivity Index[1].

References

1.[1] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

2.[2] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Synthesis and Evaluation of 4-Aminopiperidine-Based Antifungal Agents from 4-Cbz-Aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating prevalence of invasive fungal infections, compounded by the rapid emergence of multidrug-resistant Candida and Aspergillus strains, necessitates the development of novel antifungal chemotypes[1]. Historically, aliphatic heterocycles such as morpholines (e.g., amorolfine) and piperidines (e.g., fenpropidin) have proven highly effective as agricultural and dermatological fungicides by disrupting fungal cell membrane integrity[1].

Building upon these validated pharmacophores, 4-aminopiperidines have been identified as a highly potent class of antifungal agents[1]. To synthesize these targeted derivatives, 4-Cbz-aminopiperidine (benzyl piperidin-4-ylcarbamate) serves as an ideal bifunctional building block. The presence of the carboxybenzyl (Cbz) protecting group on the exocyclic amine provides an orthogonal synthetic route, allowing for the precise, sequential functionalization of the N1 (piperidine) and N4 (exocyclic) nitrogen atoms to optimize pharmacokinetic properties and target binding affinity.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary fungicidal mechanism of 4-aminopiperidine derivatives is the targeted inhibition of the post-squalene segment of the ergosterol biosynthesis pathway[1]. Specifically, these agents act as dual-target inhibitors, blocking the activity of sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) [1]. The depletion of ergosterol, coupled with the accumulation of toxic aberrant sterols (such as ignosterol), leads to the catastrophic disruption of fungal cell membrane fluidity and permeability.

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enz1 Sterol C14-Reductase (ERG24) Lanosterol->Enz1 Ignosterol Ignosterol Enz2 Sterol C8-Isomerase (ERG2) Ignosterol->Enz2 Ergosterol Ergosterol Enz1->Ignosterol Enz2->Ergosterol Inhibitor 4-Aminopiperidines (e.g., 1-benzyl-N-dodecyl piperidin-4-amine) Inhibitor->Enz1 Inhibitor->Enz2

Fig 1: Inhibition of fungal ergosterol biosynthesis by 4-aminopiperidine derivatives.

Synthetic Strategy & Orthogonal Protection

To synthesize the highly active lead compound 1-benzyl-N-dodecylpiperidin-4-amine [1], a three-step orthogonal synthesis is employed starting from 4-Cbz-aminopiperidine. The strategic use of the Cbz group is critical: standard hydrogenolysis (Pd/C, H₂) would cleave both the Cbz group and the N1-benzyl group simultaneously. Therefore, a highly specific acid-mediated deprotection (HBr/AcOH) is utilized to selectively liberate the N4-amine while preserving the N1-benzyl pharmacophore.

Workflow SM 4-Cbz-aminopiperidine (Starting Material) Step1 Step 1: N1-Benzylation (Benzaldehyde, STAB) SM->Step1 Int1 1-Benzyl-4-Cbz- aminopiperidine Step1->Int1 Step2 Step 2: Cbz Deprotection (33% HBr/AcOH) Int1->Step2 Int2 1-Benzylpiperidin- 4-amine Step2->Int2 Step3 Step 3: N4-Alkylation (Dodecanal, STAB) Int2->Step3 Product 1-Benzyl-N-dodecyl piperidin-4-amine Step3->Product

Fig 2: Three-step orthogonal synthesis of 1-benzyl-N-dodecylpiperidin-4-amine.

Detailed Experimental Protocols

Step 1: N1-Benzylation via Reductive Amination
  • Objective: Functionalize the secondary piperidine nitrogen (N1) while the primary amine remains protected.

  • Reagents: 4-Cbz-aminopiperidine (1.0 eq), Benzaldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-Cbz-aminopiperidine and benzaldehyde in anhydrous DCM under an inert nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 30–45 minutes to ensure complete imine formation.

    • Add STAB portion-wise to the reaction flask to avoid excessive exotherm.

    • Stir continuously for 12 hours at room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Causality & Expert Insight: STAB is specifically selected over Sodium Borohydride (NaBH₄) due to its milder reducing power. STAB requires the slight activation of the iminium ion to facilitate reduction, thereby preventing the premature, direct reduction of benzaldehyde into benzyl alcohol[1]. The 30-minute pre-incubation is critical to shift the equilibrium toward the imine intermediate before the reducing agent is introduced.

Step 2: Selective Cbz Deprotection
  • Objective: Remove the Cbz protecting group to liberate the N4-primary amine without cleaving the newly installed N1-benzyl group.

  • Reagents: 1-Benzyl-4-Cbz-aminopiperidine (1.0 eq), 33% Hydrobromic acid (HBr) in Glacial Acetic Acid (excess).

  • Procedure:

    • Dissolve the intermediate from Step 1 in a minimal volume of glacial acetic acid.

    • Cool the flask to 0 °C using an ice bath and add 33% HBr in acetic acid dropwise.

    • Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Precipitate the resulting hydrobromide salt by adding cold diethyl ether. Filter the solid, wash with ether, and neutralize with 1M NaOH. Extract with DCM to yield the free base (1-benzylpiperidin-4-amine).

  • Causality & Expert Insight: Standard Cbz deprotection utilizes catalytic hydrogenolysis (Pd/C, H₂). However, applying hydrogenolysis here would result in the undesired cleavage of the N1-benzyl group. Utilizing a strong acid (HBr/AcOH) shifts the deprotection to an S_N2/S_N1 mechanism that selectively targets the carbamate, leaving the protonated N-benzyl amine completely intact. This chemical selectivity is the linchpin of the entire synthetic workflow.

Step 3: N4-Alkylation to Yield the Final Antifungal Agent
  • Objective: Install the lipophilic dodecyl chain required for fungal membrane penetration and enzyme target binding.

  • Reagents: 1-Benzylpiperidin-4-amine (1.0 eq), Dodecanal (1.1 eq), STAB (1.5 eq), anhydrous DCM.

  • Procedure:

    • Combine 1-benzylpiperidin-4-amine and dodecanal in anhydrous DCM.

    • Stir for 1 hour to form the imine intermediate.

    • Add STAB portion-wise and stir for 16 hours at room temperature.

    • Quench with NaHCO₃, extract with DCM, and purify the crude product via silica gel column chromatography (Eluent: DCM:MeOH 95:5) to obtain pure 1-benzyl-N-dodecylpiperidin-4-amine [1].

  • Causality & Expert Insight: The long alkyl chain (dodecyl) is not merely a structural placeholder; it is essential for the molecule's antifungal activity. The dodecyl chain mimics the lipophilic tail of natural sterol intermediates, anchoring the synthetic molecule deeply within the hydrophobic binding pockets of sterol C14-reductase and C8-isomerase[1].

Data Presentation: In Vitro Antifungal Activity

The synthesized final compound, 1-benzyl-N-dodecylpiperidin-4-amine, demonstrates potent in vitro activity against a broad spectrum of clinically relevant fungal isolates. The table below summarizes the Minimum Inhibitory Concentration (MIC) ranges, highlighting its efficacy against yeasts and molds[1][2].

Fungal Pathogen CategoryRepresentative SpeciesMIC Range (µg/mL)Clinical Relevance
Yeasts Candida albicans, C. glabrata1 – 4High efficacy against common systemic pathogens.
Molds Aspergillus fumigatus, A. flavus1 – 8Strong inhibition of invasive pulmonary isolates.
Mucormycetes Rhizopus spp., Mucor spp.> 16Limited activity; typical for ergosterol-targeting agents.

Note: MIC values represent the concentration required to inhibit 80% of yeast growth (MIC₈₀) and 90% of mold growth (MIC₉₀) as determined by standardized microbroth dilution assays[1].

References

  • Krauß, J., Müller, C., Klimt, M., Valero, L. J., Martínez, J. F., Müller, M., Bartel, K., Binder, U., & Bracher, F. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208.[Link][1]

Sources

Mastering Purity: A Comprehensive Guide to the Analytical HPLC Method for 4-Cbz-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Carbobenzyloxy-aminopiperidine (4-Cbz-aminopiperidine) is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The purity of this key building block directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method to accurately determine the purity of 4-Cbz-aminopiperidine is not just a regulatory expectation but a scientific necessity. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed application note and a step-by-step protocol for the purity determination of 4-Cbz-aminopiperidine using High-Performance Liquid Chromatography (HPLC).

The causality behind the stringent purity requirements for pharmaceutical intermediates lies in the potential for impurities to exhibit pharmacological or toxicological effects, or to interfere with the stability and manufacturability of the API. This document is structured to provide not only a validated analytical procedure but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the technique and its application.

Understanding the Analyte and Potential Impurities

4-Cbz-aminopiperidine is a moderately polar compound containing a piperidine ring, a secondary amine protected by a carbobenzyloxy (Cbz) group. The presence of the phenyl group in the Cbz moiety provides a chromophore, making UV detection a suitable and straightforward analytical approach.

A robust purity method must be "stability-indicating," meaning it can resolve the main component from its potential impurities and degradation products. Common impurities in the synthesis of 4-Cbz-aminopiperidine can arise from starting materials, by-products of the reaction, or degradation.

Potential Impurities May Include:

  • Starting Materials: Unreacted 4-aminopiperidine and benzyl chloroformate.

  • By-products: Di-Cbz protected 4-aminopiperidine, and products of side reactions.

  • Degradation Products: Hydrolysis of the carbamate to yield 4-aminopiperidine and benzyl alcohol.

The Analytical Approach: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis of moderately polar to non-polar compounds and is widely used in the pharmaceutical industry for its versatility and robustness.[1] The separation is based on the partitioning of the analyte and impurities between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.

The Causality of Method Parameter Selection:
  • Stationary Phase: A C18 column is selected for its hydrophobic character, which provides good retention for the moderately non-polar 4-Cbz-aminopiperidine. The choice of a high-purity, end-capped silica-based C18 column minimizes peak tailing for the basic piperidine moiety.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is employed.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

    • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase. For 4-Cbz-aminopiperidine, maintaining a slightly acidic pH (e.g., using formic or phosphoric acid) ensures the protonation of the piperidine nitrogen, leading to consistent retention times and improved peak shape.[2]

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is optimal for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are eluted and resolved from the main peak within a reasonable timeframe.

  • Detection: UV detection at a wavelength where the Cbz group exhibits strong absorbance (around 214 nm and 254 nm) provides high sensitivity for the analyte and related impurities containing the chromophore.[3]

Application Note: Purity Determination of 4-Cbz-aminopiperidine by RP-HPLC

This application note details a validated RP-HPLC method for the determination of the purity of 4-Cbz-aminopiperidine. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing.

Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Quaternary or Binary HPLC system with UV detectorStandard equipment in most analytical laboratories.
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of resolution, backpressure, and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for consistent ionization and good peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program See Table 2Allows for the separation of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmGood absorbance for the Cbz protecting group.[2]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A:Mobile Phase B (90:10 v/v)Ensures sample compatibility with the initial mobile phase conditions.

Table 1: Recommended HPLC Conditions

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Gradient Elution Program

Protocol: Step-by-Step Guide

This protocol provides a detailed procedure for the preparation of solutions and the execution of the HPLC analysis. Adherence to these steps is crucial for obtaining reliable and reproducible results. The validation of this method should be performed in accordance with ICH Q2(R2) guidelines.[4]

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-Cbz-aminopiperidine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-Cbz-aminopiperidine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

HPLC System Setup and Equilibration
  • Set up the HPLC system according to the conditions specified in Table 1.

  • Purge the pump with both mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

Chromatographic Analysis
  • Inject a blank (sample diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution in duplicate to check for system suitability. The relative standard deviation (RSD) of the peak areas for the two injections should be less than 2.0%.

  • Inject the sample solution.

  • After the run is complete, process the chromatograms using appropriate data acquisition and processing software.

Data Analysis and Purity Calculation

The purity of the 4-Cbz-aminopiperidine sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak with an area less than 0.05% of the total area can be disregarded.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Mobile_Phase Prepare Mobile Phases (A and B) System_Setup System Setup & Equilibration Mobile_Phase->System_Setup Diluent Prepare Sample Diluent Standard Prepare Standard Solution (0.5 mg/mL) Diluent->Standard Sample Prepare Sample Solution (0.5 mg/mL) Diluent->Sample Injection Inject Blank, Standard, and Sample Standard->Injection Sample->Injection System_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of 4-Cbz-aminopiperidine.

Method Validation: Ensuring Trustworthiness

A self-validating system is one where the protocol itself contains checks to ensure its performance. In this HPLC method, system suitability tests are incorporated to verify that the chromatographic system is adequate for the intended analysis.[5] For a full validation according to ICH guidelines, the following parameters should be assessed:[6][7]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated by spiking the sample with known impurities and performing forced degradation studies (acid, base, oxidation, heat, and light).[8]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within 98.0-102.0%.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The RSD should be ≤ 2.0%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

This application note and protocol provide a comprehensive and scientifically grounded framework for the purity determination of 4-Cbz-aminopiperidine by reversed-phase HPLC. By understanding the rationale behind the method parameters and adhering to the detailed protocol, researchers, scientists, and drug development professionals can confidently and accurately assess the purity of this critical pharmaceutical intermediate. The implementation of a robust, validated analytical method is a cornerstone of ensuring the quality and safety of pharmaceutical products.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine on Newcrom R1 HPLC column. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and characterization of a new HPLC C18 reversed phase containing thiocarbamate groups. Available at: [Link]

  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Available at: [Link]

  • PubMed. (n.d.). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Available at: [Link]

  • PubMed. (1997, September). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

  • Waters. (n.d.). Why use the Carbamate Analysis column instead of another C18 column for HPLC carbamate analysis?. Available at: [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • ACS Publications. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available at: [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Troubleshooting & Optimization

I. Mechanistic Workflow & Impurity Generation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Cbz-aminopiperidine (Benzyl piperidin-4-ylcarbamate) synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind impurity formation, establish self-validating experimental protocols, and provide authoritative troubleshooting strategies for researchers and drug development professionals.

4-Cbz-aminopiperidine is a critical bifunctional building block used extensively in the synthesis of Hsp90 C-Terminal Domain inhibitors[1], FAAH inhibitors[2], and various other pharmaceutical intermediates. Its synthesis demands strict regiocontrol to differentiate the primary aliphatic amine at the C4 position from the secondary amine of the piperidine ring.

To understand how impurities form, we must visualize the kinetic and thermodynamic vulnerabilities of the synthesis route. The standard approach utilizes 1-Boc-4-aminopiperidine to temporarily mask the N1 secondary amine, allowing selective Cbz-protection at the N4 primary amine, followed by acidic Boc-deprotection[3].

SynthesisPathway SM 1-Boc-4-aminopiperidine (Starting Material) CbzCl Cbz-Cl / NEt3 in CH2Cl2 SM->CbzCl N4-Protection Int 1-Boc-4-Cbz-aminopiperidine (Intermediate) CbzCl->Int Main Route ImpDi Di-Cbz-aminopiperidine (Over-protection) CbzCl->ImpDi Premature Boc Loss ImpDeg Benzyl Alcohol (Reagent Degradation) CbzCl->ImpDeg Hydrolysis Acid Acidic Cleavage (5N HCl or TFA) Int->Acid N1-Deprotection Prod 4-Cbz-aminopiperidine (Target Product) Acid->Prod Main Route ImpRegio 1-Cbz-4-aminopiperidine (Regioisomer) Acid->ImpRegio Transprotection

Synthesis workflow of 4-Cbz-aminopiperidine highlighting key impurity generation points.

II. Quantitative Impurity Matrix

Effective chromatography and LC-MS validation require knowing the physical properties of your potential byproducts. Below is a quantitative summary of the most common impurities encountered during this workflow.

Impurity ProfileMolecular WeightRelative PolarityMechanistic Cause of Formation
4-Cbz-aminopiperidine (Target)234.29 g/mol [4]MediumSuccessful N1-deprotection of the intermediate[3].
Di-Cbz-aminopiperidine 368.43 g/mol Low (Late eluting)Excess Cbz-Cl reacting with the N1 amine due to premature Boc cleavage or trace unprotected 4-aminopiperidine in the starting material.
1-Cbz-4-aminopiperidine 234.29 g/mol High (Early eluting)Regioisomer formed via transprotection during acidic workup or use of incorrect starting material.
Benzyl Alcohol 108.14 g/mol Medium-HighHydrolysis of unreacted benzyl chloroformate (Cbz-Cl) during aqueous quenching.
1-Boc-4-aminopiperidine 200.28 g/mol HighUnreacted starting material due to degraded Cbz-Cl or insufficient base.

III. Troubleshooting Guide & FAQs

Q1: Why am I observing the Di-Cbz-aminopiperidine impurity, and how do I prevent it? Causality & Solution: The secondary amine at the N1 position of the piperidine ring is highly nucleophilic. If the Boc protecting group is compromised (often due to trace acid in the solvent or elevated temperatures), Cbz-Cl will immediately attack the N1 position, resulting in double protection. Prevention: Ensure your dichloromethane (DCM) is strictly anhydrous and acid-free. Maintain the reaction temperature at 0°C during the addition of Cbz-Cl to suppress kinetic side reactions. Always use a slight excess of a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize the HCl generated during the acylation[1].

Q2: My LC-MS shows a mass of 234.29 g/mol , but NMR indicates I have synthesized 1-Cbz-4-aminopiperidine instead of 4-Cbz-aminopiperidine. What happened? Causality & Solution: You have generated the regioisomer. This typically occurs if you attempt a direct selective protection of unprotected 4-aminopiperidine without using the Boc-protected intermediate. While the primary C4 amine is sterically more accessible, the secondary N1 amine is highly reactive. Prevention: Do not rely on stoichiometric control for regioselectivity. You must use the self-validating two-step protocol: start with 1-Boc-4-aminopiperidine, protect the C4 amine with Cbz, and then selectively cleave the Boc group using strong acid (e.g., TFA or 5N HCl)[2][3].

Q3: How do I effectively remove residual benzyl alcohol and unreacted Cbz-Cl? Causality & Solution: Benzyl chloroformate degrades into benzyl alcohol and CO2 upon contact with water. Benzyl alcohol has a high boiling point (205°C) and is notoriously difficult to remove via standard rotary evaporation. Prevention: Quench the acylation reaction with a primary amine scavenger (like ethanolamine or glycine) to consume excess Cbz-Cl before the aqueous workup. To remove benzyl alcohol, perform an azeotropic distillation. Adding ethanol or toluene to your concentrated residue and evaporating under reduced pressure will help co-distill the benzyl alcohol and residual water[3].

IV. Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not be blind recipes. The following methodology incorporates in-process validation checkpoints to guarantee the integrity of the synthesis.

Step 1: N4-Cbz Protection
  • Initiation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous CH2Cl2 (0.2 M concentration). Add Triethylamine (1.5 eq) and cool the mixture to 0°C under an inert atmosphere (N2 or Argon).

  • Addition: Dilute Benzyl chloroformate (Cbz-Cl, 1.1 eq) in a small volume of CH2Cl2 and add it dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The starting material will show a bright purple spot (free primary amine). The reaction is complete when the purple spot disappears, indicating full conversion to the Ninhydrin-negative 1-Boc-4-Cbz-aminopiperidine.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, wash with brine, dry over anhydrous Na2SO4, and concentrate.

Step 2: N1-Boc Deprotection & Isolation
  • Cleavage: Suspend the crude 1-Boc-4-Cbz-aminopiperidine in methanol. Slowly add 5N aqueous HCl (approx. 5.0 eq) at room temperature[3]. Alternatively, use a 1:4 mixture of Trifluoroacetic acid (TFA) in CH2Cl2[2].

  • Propagation: Stir at room temperature for 12–23 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction, dilute in LC-MS grade methanol, and inject. Validation: The intermediate mass (m/z ~335[M+H]+) must be completely absent, replaced entirely by the target product mass (m/z 235.1 [M+H]+)[4].

  • Neutralization & Isolation: Cool the mixture in an ice bath. Slowly add 5N aqueous NaOH until the pH reaches 10–11 to free-base the piperidine ring[3].

  • Azeotropic Drying: Extract the aqueous layer with ethyl acetate. Concentrate the organic layer. To remove trace water and benzyl alcohol, add absolute ethanol to the residue and evaporate under reduced pressure (repeat twice)[3]. The product 4-Cbz-aminopiperidine will be isolated as a highly pure oil or solid.

V. References

  • [1] New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer - National Institutes of Health (NIH). Available at:[Link]

  • [4] 4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304 - PubChem (NIH). Available at:[Link]

  • [2] Development of potent and selective FAAH inhibitors with improved drug-like properties - University of Parma Research Repository. Available at:[Link]

Sources

Technical Support Center: 4-Cbz-aminopiperidine Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the purification of 4-Cbz-aminopiperidine . It addresses the ambiguity of the compound's nomenclature, provides robust recrystallization protocols, and includes advanced troubleshooting for common "oiling out" phenomena associated with Cbz-protected amines.

Case ID: REC-CBZ-4AP-001 Status: Active Scope: Recrystallization, Solid-State Characterization, and Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists

Compound Identification & Isomer Verification

CRITICAL WARNING: Before proceeding, verify your specific isomer. "4-Cbz-aminopiperidine" is chemically ambiguous and refers to two distinct compounds with vastly different physical properties.

Compound NameStructure DescriptionCAS NumberPhysical StateRecrystallization Strategy
Benzyl piperidin-4-ylcarbamate Cbz group is on the exocyclic amine (Position 4).[1][2] Piperidine Nitrogen is free.182223-54-7 Solid (White/Off-white)Standard Recrystallization (EtOAc/Heptane)
Benzyl 4-aminopiperidine-1-carboxylate Cbz group is on the piperidine nitrogen (Position 1). Exocyclic amine is free.120278-07-1 Viscous Oil / Low-melting SolidCannot be easily recrystallized as free base. Convert to HCl or Oxalate salt first.

> Note: This guide focuses on the solid Benzyl piperidin-4-ylcarbamate (CAS 182223-54-7) . If you are working with the 1-Cbz isomer (CAS 120278-07-1), proceed immediately to the "Salt Formation" section in the FAQs.

Standard Recrystallization Protocols

Method A: Binary Solvent System (Recommended)

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Mechanism: Exploits the high solubility of the carbamate in polar aprotic solvents and its insolubility in non-polar alkanes.

Protocol:

  • Dissolution: Place crude 4-Cbz-aminopiperidine in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

  • Heating: Heat to mild reflux (approx. 70°C). If the solid does not dissolve completely, add EtOAc in 0.5 mL increments.

    • Tip: Do not use DCM; its low boiling point prevents adequate thermal gradients.

  • Filtration (Optional): If insoluble particles (inorganic salts) remain, perform a hot filtration through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While maintaining the solution at ~60°C, dropwise add n-Heptane until a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add just enough hot EtOAc (drops) to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling here will cause oiling out.

  • Harvesting: Cool to 0-4°C in an ice bath for 30 minutes. Filter the white crystals and wash with cold Heptane.

Method B: Single Solvent (For High Purity Batches)

System: Isopropyl Alcohol (IPA) or Ethanol Protocol: Dissolve in minimal boiling IPA. Allow to cool slowly. This method yields larger, well-defined crystals but results in lower recovery yields compared to Method A.

Troubleshooting & Diagnostics (The "Oiling Out" Matrix)

Issue: The product separates as a yellow/brown oil droplet instead of crystals. Root Cause: The melting point of the solvated impurity-product mixture is lower than the process temperature (Liquid-Liquid Phase Separation).

Workflow Visualization (Graphviz)

RecrystallizationTroubleshooting Start Problem: Product Oils Out CheckPurity Check Crude Purity (TLC/LCMS) Start->CheckPurity HighImpurity High Impurities (>10%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurities (<5%) CheckPurity->LowImpurity Clean AcidBase Perform Acid/Base Extraction (Remove non-amines) HighImpurity->AcidBase Seed Seeding Strategy LowImpurity->Seed AcidBase->Seed SeedProcess 1. Re-heat to clear solution 2. Cool to Cloud Point 3. Add Seed Crystal 4. Hold temp for 30 mins Seed->SeedProcess AltSolvent Change Solvent System (Switch EtOAc -> IPA/Water) SeedProcess->AltSolvent Still Oils Out SaltForm Convert to HCl Salt (Increases MP dramatically) AltSolvent->SaltForm Fails

Figure 1: Decision tree for resolving "oiling out" phenomena during carbamate crystallization.

Frequently Asked Questions (FAQs)

Q1: My material is the 1-Cbz isomer (CAS 120278-07-1) and it is a thick oil. How do I solidify it? A: The free amine of the 1-Cbz isomer is often an oil at room temperature. You must convert it to a salt.

  • Protocol: Dissolve the oil in Diethyl Ether or EtOAc. Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The hydrochloride salt will precipitate almost immediately as a white solid. Recrystallize this salt from Methanol/Ether.

Q2: The crystals are slightly pink/brown. Is the Cbz group degrading? A: Cbz groups are thermally stable up to ~200°C, but they can degrade in the presence of strong Lewis acids or high temperatures combined with moisture (forming benzyl alcohol and the free amine).

  • Fix: The color is likely oxidation of trace free amines. Perform a charcoal wash : Dissolve crude in hot EtOAc, add activated carbon (5 wt%), stir for 15 mins, filter hot through Celite, then proceed with crystallization.

Q3: Can I use water as an anti-solvent? A: Yes, if using Ethanol or Methanol as the primary solvent. However, Cbz-amines can be sticky (gummy) in water-alcohol mixtures. Heptane/EtOAc is generally superior for handling characteristics.

Q4: What is the expected melting point? A:

  • 4-Cbz-amino (CAS 182223-54-7): Typically 130°C – 135°C (varies by crystal polymorph).

  • 1-Cbz-4-amino (CAS 120278-07-1): Free base is oil/low melt. HCl salt melts >200°C (dec).

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Retrieved March 9, 2026, from [Link]

  • PubChem. (n.d.). Benzyl N-piperidin-4-ylcarbamate (Compound Summary). National Library of Medicine. Retrieved March 9, 2026, from [Link]

Sources

Technical Support Center: Catalytic Transfer Hydrogenation (CTH) for Cbz Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why CTH?

Catalytic Transfer Hydrogenation (CTH) is the preferred method for removing the benzyloxycarbonyl (Cbz or Z) protecting group when gas-handling infrastructure (H₂ balloons, Parr shakers) is unavailable or when safety dictates avoiding high-pressure hydrogen. By using stable hydrogen donors like ammonium formate or 1,4-cyclohexadiene with Palladium on Carbon (Pd/C), researchers can achieve rapid, selective deprotection under mild conditions.

However, CTH is kinetically distinct from standard hydrogenolysis and prone to specific failure modes—namely catalyst poisoning, donor depletion, and selectivity issues (e.g., halogen reduction). This guide addresses these challenges with field-proven solutions.

Part 1: The Mechanism (Understanding the "Why")

To troubleshoot, one must understand the surface chemistry. Unlike H₂ gas which dissociates directly on Pd, CTH requires the donor to adsorb and decompose, releasing active hydrides (H-Pd) onto the catalyst surface.

Mechanism Visualization

CTH_Mechanism cluster_0 Step 1: Donor Decomposition cluster_1 Step 2: Cbz Cleavage Donor H-Donor (e.g., HCOONH4) Pd_Surface Pd(0) Surface Donor->Pd_Surface Adsorption Hydride Pd-H (Active Hydride) Pd_Surface->Hydride Oxidative Addition Byproducts Byproducts (CO2, NH3) Pd_Surface->Byproducts Desorption Intermediate [R-NH-COOH] + Toluene Hydride->Intermediate Hydrogenolysis Substrate R-NH-Cbz Substrate->Hydride Reduction Product R-NH2 (Free Amine) Intermediate->Product -CO2 (Spontaneous)

Caption: Figure 1.[1] The dual-cycle mechanism of CTH. The rate depends on the competitive adsorption between the hydrogen donor and the Cbz-substrate.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Reaction Stalling & Incomplete Conversion

Q: My reaction started vigorously (bubbling) but stalled at 50% conversion. Adding more catalyst didn't help. Why?

A: This is likely Donor Depletion or Pore Clogging , not catalyst death.

  • The Cause: Ammonium formate decomposes rapidly. If the reaction exotherms too quickly, the donor decomposes into H₂ gas which escapes the flask before it can reduce your substrate. Alternatively, the precipitation of ammonium salts (carbamates) can clog the catalyst pores.

  • The Fix:

    • Stoichiometry: Ensure you are using 5–10 equivalents of ammonium formate.[2]

    • Dosing: Add the donor in 3 portions over an hour rather than all at once.

    • Solvent Switch: If using pure MeOH, salts may precipitate. Use MeOH:THF (1:1) or MeOH:AcOH (9:1) to keep intermediates soluble.

Q: I am deprotecting a peptide, and the reaction won't proceed at all.

A: Check for Catalyst Poisoning by Sulfur or Amines.[2][3]

  • The Cause: Cysteine/Methionine residues (Sulfur) or free amines bind irreversibly to Pd, blocking active sites.

  • The Fix:

    • Increase Loading: Move from 10 wt% to 50–100 wt% catalyst loading (relative to substrate mass).

    • Change Catalyst: Switch to Pd(OH)₂/C (Pearlman’s Catalyst) . It is more resistant to poisoning and works better for stubborn substrates.

    • Additive: Add Acetic Acid (10% v/v) . Protonating free amines prevents them from coordinating strongly to the Pd surface.

Module 2: Selectivity Issues (Halogens & Alkenes)

Q: I need to remove Cbz but keep a Chlorine/Bromine atom. The Pd/C removed both.

A: Standard CTH is too aggressive for aryl halides. You must modulate the catalytic activity.[2][3][4]

  • The Cause: Pd inserts into Ar-X bonds easily under reductive conditions.

  • The Fix:

    • Change Donor: Switch from Ammonium Formate to 1,4-Cyclohexadiene or Cyclohexene . These donors have lower hydride transfer potential.

    • Poison the Catalyst: Add 0.5 eq. of Diphenylsulfide or use 5% ZnBr₂ as an additive. This selectively inhibits the highly active sites responsible for dehalogenation while allowing Cbz hydrogenolysis to proceed.

Q: I'm seeing N-methylation byproducts. Where is the methyl group coming from?

A: This is a "silent killer" in CTH using Methanol.

  • The Cause: Pd can oxidize MeOH to Formaldehyde (HCHO) in situ. The free amine then reacts with HCHO (reductive amination) to form R-NH-Me.

  • The Fix:

    • Solvent: Switch to Ethanol or Isopropanol .

    • Donor: Avoid high temperatures (>50°C) with ammonium formate in MeOH.

Part 3: Comparative Data & Donor Selection

Choosing the right hydrogen donor is critical for process success.

Hydrogen DonorReactivitySelectivityByproductsRecommended For
Ammonium Formate High (Fast)Low (Reduces halogens)NH₃, CO₂, SaltsStandard, robust substrates.
1,4-Cyclohexadiene ModerateHigh (Spares halogens)Benzene (Toxic)Sensitive substrates, aryl halides.
Cyclohexene Low (Requires Reflux)HighBenzene (Toxic)Large scale, slow reactions.
Triethylsilane LowVery HighSilanolsLate-stage drug intermediates.

Part 4: Optimized Protocols

Protocol A: Standard Ammonium Formate Method (Rapid)

Best for: Simple amines, amino acids, robust substrates.

  • Dissolve: 1.0 mmol Substrate in 10 mL MeOH (or MeOH/THF if insoluble).

  • Purge: Sparge solution with N₂ for 5 mins to remove O₂.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).[5][6][7] Caution: Pyrophoric.[5]

  • Donor: Add Ammonium Formate (5.0 mmol, 5 equiv).

  • Reaction: Stir at RT to 40°C . Evolution of gas (CO₂) will occur.

    • Tip: Monitor by TLC/LCMS every 30 mins.

  • Workup: Filter through Celite pad.[6] Wash with MeOH.

    • Crucial Step: To remove residual ammonium formate, suspend the crude solid in water and lyophilize, or sublime under high vacuum (0.1 mmHg, 40°C).

Protocol B: Selective Dehalogenation Method

Best for: Substrates containing Cl, Br, I, or reducible alkenes.

  • Dissolve: 1.0 mmol Substrate in Ethanol .

  • Catalyst: Add 5% Pd/C (unreduced).

  • Donor: Add 1,4-Cyclohexadiene (10.0 mmol, 10 equiv).

  • Reaction: Heat to 50–60°C (mild reflux).

  • Monitoring: Reaction is slower (2–6 hours).

  • Workup: Filter through Celite. The byproduct is benzene (volatile but toxic); rotovap in a well-ventilated fume hood.

Part 5: Safety & Scalability

Critical Hazard: Pyrophoric Catalysts

Dry Pd/C ignites instantly upon contact with methanol vapors and air.

  • Safe Handling: Always wet the catalyst with water or toluene before adding the reaction solvent (MeOH).

  • Disposal: Never throw dry filter cakes into trash. Keep wet with water in a dedicated waste container.[8]

Pressure Management

Ammonium formate decomposition generates 3 moles of gas (CO₂, NH₃, H₂) for every mole of donor.

  • Vessel: Do not seal the reaction tightly. Use a bubbler or a needle vent to allow gas escape. Sealed vials can explode.

Part 6: Troubleshooting Logic Flow

Troubleshooting Start Start: Reaction Incomplete? Check_Gas Is gas evolution visible? Start->Check_Gas Yes_Gas Yes: Donor decomposing Check_Gas->Yes_Gas Yes No_Gas No: Catalyst Inactive Check_Gas->No_Gas No Solubility Check Solubility: Is product precipitating on catalyst? Yes_Gas->Solubility Add_Solvent Action: Add THF or AcOH to dissolve salts Solubility->Add_Solvent Precipitate Visible Add_Donor Action: Add more Donor (Portionwise) Solubility->Add_Donor Solution Clear Poison Check Substrate: Contains Sulfur/Amines? No_Gas->Poison Change_Cat Action: Switch to Pd(OH)2 or Increase Loading Poison->Change_Cat Yes Fresh_Cat Action: Use Fresh Catalyst (Check Lot) Poison->Fresh_Cat No

Caption: Figure 2. Decision tree for diagnosing stalled CTH reactions.

References

  • Mechanism of CTH: Anwer, M. K.; Spatola, A. F. Journal of Organic Chemistry1980 , 45, 4960. Link

  • Selectivity & Donors: Paryzek, Z. et al. Synthesis2003 , 13, 2023. Link

  • Ammonium Formate Protocols: Ram, S.; Spicer, L. D. Tetrahedron Letters1987 , 28, 515. Link

  • Safety of Pd/C: Organic Process Research & Development Safety Guidelines. Link

  • General Cbz Deprotection Review: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . Link

Sources

Technical Support Center: Managing Diastereoselectivity in 4-Cbz-Aminopiperidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for piperidine functionalization. 4-Cbz-aminopiperidine (CAS 182223-54-7) is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including1. However, when functionalizing the piperidine ring—particularly at the α-position—managing the relative stereochemistry between the newly formed stereocenter and the C4-Cbz-amino group presents a significant synthetic challenge.

This guide provides application scientists with field-proven insights, mechanistic causality, and self-validating protocols to strictly control diastereomeric ratios (dr).

Core Reaction Pathway: Photoredox-Driven Epimerization

When performing α-amino C–H arylation on 4-Cbz-aminopiperidines, researchers often struggle with poor initial selectivity. The key to managing this lies in understanding that the reaction operates under a two-stage mechanism: a rapid, unselective kinetic addition followed by a slower, thermodynamically controlled epimerization.

G A 4-Cbz-Aminopiperidine Starting Material B Photoredox Catalysis Ir(ppy)3, Blue LED A->B C Unselective Arylation (Kinetic Mixture) B->C D In-Situ Epimerization (Thermodynamic) C->D E Stereodefined Product (High dr) D->E

Fig 1: Thermodynamic epimerization pathway for 4-Cbz-aminopiperidine functionalization.

Troubleshooting & FAQs

Q1: My α-amino C–H arylation of 4-Cbz-aminopiperidine yields a near 1:1 mixture of diastereomers. How can I improve the dr? A1: This is a classic symptom of quenching the reaction prematurely. The causality behind this phenomenon is that the initial 2 is a rapid radical coupling that occurs with virtually no facial selectivity (kinetic control). High diastereoselectivity is only achieved through a subsequent, slower epimerization step that funnels the mixture to the most thermodynamically stable stereoisomer. Actionable fix: Extend your irradiation time from 4 hours to 24 hours to allow the continuous generation of the α-amino radical to drive full epimerization.

Q2: I am experiencing significant over-addition (di-arylation) during the functionalization. How do I suppress this? A2: Unhindered piperidines are highly susceptible to over-addition because the mono-arylated product remains electronically active and can undergo a second single-electron transfer (SET). Actionable fix: You must use a statistical excess of the 4-Cbz-aminopiperidine substrate (typically 2.5 to 3.0 equivalents relative to the cyanoarene coupling partner). This ensures the unreacted starting material outcompetes the mono-arylated product for the active photocatalyst.

Q3: Does the Cbz group at the C4 position hinder the reaction compared to an N-Boc group? A3: The Cbz (carboxybenzyl) group is sterically demanding but generally well-tolerated in these workflows. Interestingly, while 2 due to the thermodynamically unfavorable oxidation potentials of electron-deficient carbamates, a Cbz group at the C4-position (as an amine substituent) does not shut down the photoredox cycle, provided the primary ring nitrogen is appropriately alkylated to facilitate the initial SET.

Q4: Can I bypass the epimerization requirement by using a different catalytic strategy? A4: Yes. If thermodynamic control is unsuitable for your target isomer, you can utilize 3. This method reacts 3-aroyl azetidines with alkenes to deliver polysubstituted piperidines with strict transition-state control, yielding dr >95:5 without the need for post-coupling equilibration.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions, mechanistic states, and the resulting diastereomeric ratios during 4-Cbz-aminopiperidine functionalization.

Reaction Phase / ConditionCatalyst SystemTime (h)Diastereomeric Ratio (dr)Yield (%)Mechanistic State
Early-Stage IrradiationIr(ppy)3 / Blue LED450:5045Kinetic Control
Extended IrradiationIr(ppy)3 / Blue LED2485:1582Thermodynamic Control
Boronyl Radical (4+2)4-phenylpyridine12>95:588Transition State Control
Rh-Catalyzed HeckRh(I) / Chiral Ligand16>99:191Enantioselective Insertion

Self-Validating Protocol: Diastereoselective α-Arylation

Objective: Synthesize α-arylated 4-Cbz-aminopiperidine with >85:15 dr. Design Philosophy: This protocol is engineered as a self-validating system. By taking strategic aliquots, you verify the kinetic vs. thermodynamic phases of the reaction in real-time, preventing wasted purification efforts on incomplete epimerizations.

Step 1: Reaction Assembly (Glovebox)

  • Action: In a 20 mL reaction vial, combine N-alkyl-4-Cbz-aminopiperidine (3.0 equiv), 4-cyanopyridine (1.0 equiv), and Ir(ppy)3 (1 mol%). Dissolve in anhydrous, degassed DMF to achieve a 0.1 M concentration.

  • Causality: The 3-fold excess of the piperidine substrate is mathematically required to suppress the rate of di-arylation (over-addition), ensuring the mono-arylated product dominates.

Step 2: Kinetic Phase & First Validation

  • Action: Seal the vial, remove it from the glovebox, and irradiate using a 34 W Blue LED at 25 °C for exactly 4 hours.

  • Self-Validation Checkpoint 1: Pause irradiation and extract a 50 µL aliquot under N2. Concentrate and analyze via crude 1H-NMR. You must observe >90% consumption of the 4-cyanopyridine but a ~1:1 mixture of syn/anti diastereomers.

  • Diagnostic: This checkpoint validates that the photoredox catalytic cycle is active. The 1:1 dr proves the initial C–H arylation is unselective.

Step 3: Thermodynamic Epimerization Phase

  • Action: Resume Blue LED irradiation for an additional 20 hours (24 hours total).

  • Causality: Continuous generation and quenching of the α-amino radical under prolonged irradiation allows the newly formed stereocenter to repeatedly break and reform, funneling the kinetic mixture into the most thermodynamically stable stereoisomer.

Step 4: Isolation & Final Validation

  • Action: Quench the reaction with water, extract with EtOAc (3 × 15 mL), dry over Na2SO4, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint 2: Perform HPLC or 1H-NMR on the purified product. The dr must be ≥85:15.

  • Diagnostic: If the dr remains near 1:1, it indicates that the irradiation intensity (photon flux) was insufficient to maintain the radical population required for complete epimerization during Step 3.

References

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.PMC (nih.gov).
  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition.PubMed (nih.gov).
  • 4-Cbz-Aminopiperidine | 182223-54-7.ChemicalBook.
  • Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor.ACS Publications.

Sources

Technical Support Center: Improving the Solubility of 4-Cbz-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming the solubility challenges frequently encountered with 4-Cbz-aminopiperidine derivatives. These compounds, while synthetically valuable, often exhibit poor aqueous solubility that can hinder biological screening and preclinical development. This document is designed to provide both foundational understanding and actionable solutions to these common issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of 4-Cbz-aminopiperidine derivatives, explaining the physicochemical principles that govern their behavior in aqueous media.

Q1: Why are my 4-Cbz-aminopiperidine derivatives often poorly soluble in neutral aqueous buffers?

A1: The poor solubility of these derivatives typically stems from a combination of three factors:

  • Molecular Lipophilicity: The carboxybenzyl (Cbz or Z) protecting group contains an aromatic phenyl ring, which is nonpolar and significantly increases the overall lipophilicity of the molecule.[1][2] This hydrophobic character reduces the molecule's affinity for water.

  • Crystal Lattice Energy: These compounds are often crystalline solids. The energy required to break the stable, ordered arrangement of molecules in the crystal lattice and allow them to be solvated by water can be substantial. High lattice energy is a common cause of poor solubility.[2]

  • Limited Ionization at Neutral pH: The piperidine ring contains a secondary amine nitrogen, which is basic (typical pKa of the conjugate acid is around 11).[3] At neutral pH (e.g., 7.4), this nitrogen is largely in its neutral, un-ionized "free base" form. The uncharged form is less polar and thus less soluble in water compared to its charged, protonated counterpart.[4][5]

Q2: What is the fundamental role of pH in the solubility of these compounds?

A2: The pH of the aqueous medium is a critical determinant of solubility for any ionizable compound, including 4-Cbz-aminopiperidine derivatives.[6] Because the piperidine nitrogen is basic, its state of ionization is directly controlled by pH:

  • In Acidic Media (pH < pKa): The piperidine nitrogen accepts a proton (H+) from the solution, forming a positively charged piperidinium cation.[3][5] This ionic form is significantly more polar than the neutral molecule, leading to much stronger interactions with water molecules and a dramatic increase in aqueous solubility.[4]

  • In Neutral or Basic Media (pH > pKa): The piperidine nitrogen remains in its neutral, un-ionized state. This "free base" form is less polar and thus exhibits lower aqueous solubility.

Therefore, adjusting the pH to be at least 2 units below the pKa of the piperidine nitrogen is a primary strategy for solubilization.[3]

Q3: What are the primary strategies to consider for improving solubility, from early-stage assays to in vivo studies?

A3: The choice of strategy depends on the experimental context (e.g., in vitro assay vs. in vivo formulation). The main approaches can be categorized as follows:

  • For In Vitro Assays: The goal is typically to create a stable stock solution that can be diluted into an assay buffer without precipitation. The most common methods are pH adjustment and the use of organic co-solvents .[3][7] In some cases, complexation with cyclodextrins can be used to increase the apparent solubility in the final assay medium.[2][8]

  • For In Vivo Formulations: The focus shifts to creating a form with improved dissolution and absorption. The most robust and widely used method for ionizable compounds is salt formation .[8][9] Other advanced techniques include preparing amorphous solid dispersions (ASDs) , co-crystals , or employing particle size reduction (micronization/nanonization).[9][10][11]

Troubleshooting Guide: Common Solubility Issues

This section provides direct answers and actionable steps for specific problems you may encounter during your experiments.

Issue 1: My compound is insoluble in neutral buffer (e.g., PBS, pH 7.4) for my biological assay.

This is the most common challenge for initial in vitro screening. The compound appears as an insoluble powder or forms a cloudy suspension.

Initial Strategy: pH and Co-Solvent Adjustment

The first line of defense is to modify the solvent system.

  • pH Adjustment: Since the compound is basic, preparing a stock solution in a mildly acidic vehicle can dramatically increase solubility by forming the soluble salt in situ.[3][12]

    • Action: Attempt to dissolve the compound in a buffer at pH 3-5 (e.g., citrate buffer) or in a dilute acid solution (e.g., 10-50 mM HCl).

  • Use of Co-solvents: If pH adjustment is incompatible with your assay, a water-miscible organic co-solvent is the next logical step.[6][7]

    • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Then, dilute this stock into your aqueous assay buffer, ensuring the final DMSO concentration is low enough (typically ≤1%) to not interfere with the biological system.[3]

Advanced Strategy: Cyclodextrin Complexation

If the above methods fail or if the required final concentration in the assay is high, cyclodextrins can be used. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate your compound, while their hydrophilic exterior renders the entire complex water-soluble.[8][13]

  • Action: Prepare your aqueous buffer containing a suitable concentration of a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, or Sulfobutylether-β-cyclodextrin, SBE-β-CD). Add your compound to this solution and allow it to equilibrate. This increases the "apparent" solubility of the compound.

Issue 2: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

This is a common problem known as "fall-out" and occurs when the highly concentrated drug in the organic stock solution is rapidly introduced to the aqueous environment where its solubility is much lower.

  • Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system.[3]

  • Solution 2: Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent like a surfactant (e.g., Tween® 80).[6]

  • Solution 3: Lower the Stock Concentration: Preparing a less concentrated DMSO stock solution can prevent the solution from becoming supersaturated upon dilution.[3]

  • Solution 4: Gentle Warming: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help, but be cautious as the compound may precipitate upon cooling to the assay temperature.[6]

Issue 3: I need a solid form with improved solubility and dissolution for in vivo studies.

For animal studies, a simple DMSO stock is often not viable. You need a solid form that is stable, scalable, and has better biopharmaceutical properties.

Primary Strategy: Salt Formation

Forming a salt is the most effective and common strategy to improve the solubility and dissolution rate of basic compounds.[5][8] By reacting the basic piperidine nitrogen with an acid, you create a new molecular entity with its own distinct (and often superior) physicochemical properties.

  • Action: Perform a salt screening study using various pharmaceutically acceptable acids (e.g., HCl, HBr, mesylic acid, tartaric acid, etc.). The goal is to identify a salt that is crystalline, stable, and exhibits significantly higher aqueous solubility and a faster dissolution rate than the free base.[9][14]

Alternative Advanced Strategies

If salt formation is unsuccessful or does not provide sufficient improvement, consider these options:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in a polymer matrix, preventing it from crystallizing.[10] The amorphous form is thermodynamically metastable and has a higher apparent solubility and faster dissolution rate than the crystalline form.[8] ASDs are typically prepared using techniques like spray drying.[10]

  • Co-crystallization: This technique involves co-crystallizing the compound with a benign "co-former" molecule. The resulting multi-component crystal has different properties, which can include enhanced solubility.[3][9] This is a valuable option for compounds that are weakly basic or do not form stable salts.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface-area-to-volume ratio of the drug particles.[7][11] According to the Noyes-Whitney equation, this increased surface area leads to a faster rate of dissolution.[11]

Data & Visualization

Data Tables

Table 1: Illustrative pH-Dependent Solubility of a 4-Cbz-aminopiperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)Predominant Species
Deionized Water~7.0< 0.01Neutral Free Base
Phosphate-Buffered Saline (PBS)7.4< 0.01Neutral Free Base
0.05 M Citrate Buffer4.05.5Protonated Cation
0.01 M Hydrochloric Acid (HCl)2.0> 25.0Protonated Cation

Table 2: Comparison of Salt Forms on Aqueous Solubility

Compound FormCounter-ionAqueous Solubility at pH 6.8 (mg/mL)Comments
Free BaseN/A0.05Baseline; very poor solubility.
Hydrochloride SaltCl⁻12.5Significant improvement; common choice.[5]
Mesylate SaltCH₃SO₃⁻18.2Often provides high solubility.
Tartrate SaltC₄H₄O₆²⁻8.9Can offer good crystallinity and solubility.
Diagrams & Workflows

ph_solubility low_ph_node Protonated Cation (High Solubility) high_ph_node Neutral Free Base (Low Solubility) low_ph_node->high_ph_node

Caption: pH effect on ionization and solubility.

solubility_decision_tree cluster_invitro cluster_invivo start Poorly Soluble 4-Cbz-aminopiperidine Derivative goal What is the Goal? start->goal invitro In Vitro Assay Solution goal->invitro Assay invivo In Vivo Formulation (Solid Form) goal->invivo Formulation ph_adjust pH Adjustment invitro->ph_adjust Primary cosolvent Co-solvents (DMSO) invitro->cosolvent Primary cyclo Cyclodextrins invitro->cyclo Advanced salt Salt Formation invivo->salt Primary asd Amorphous Solid Dispersion (ASD) invivo->asd Advanced cocrystal Co-crystals invivo->cocrystal Advanced micronize Particle Size Reduction invivo->micronize Advanced

Caption: Decision tree for solubility enhancement.

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the equilibrium solubility of your compound at different pH values.

Materials:

  • Your 4-Cbz-aminopiperidine derivative

  • Glass vials with screw caps

  • Buffers: 0.01 M HCl (pH 2), 0.05 M Citrate (pH 4), PBS (pH 7.4)

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: To separate vials, add an excess amount of your solid compound (enough so that undissolved solid remains visible) to a known volume (e.g., 1 mL) of each buffer.

  • Equilibration: Seal the vials and place them on the orbital shaker. Shake at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[3]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.

  • Reporting: Express the solubility in mg/mL or µg/mL at each specific pH.[3]

Protocol 2: Small-Scale Salt Screening

This protocol helps identify promising salt forms for improved solubility.

Materials:

  • Your 4-Cbz-aminopiperidine derivative (free base)

  • Acids (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid)

  • Solvents (e.g., acetone, ethyl acetate, isopropanol)

  • Small glass vials

  • Vortex mixer

Procedure:

  • Dissolution: Dissolve a known amount of the free base in a minimal amount of a suitable solvent (e.g., 100 mg in 2 mL of acetone).

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid to the free base solution.

  • Precipitation/Crystallization: Cap the vials and vortex. Observe for immediate precipitation. If no solid forms, allow the solvent to evaporate slowly or store at 4°C to encourage crystallization.

  • Isolation: If a solid precipitate forms, isolate it by filtration or centrifugation, wash with a small amount of cold solvent, and air dry.

  • Initial Solubility Check: Add a small, fixed amount of each new solid salt (e.g., 2 mg) to a fixed volume of water or buffer (e.g., 0.5 mL). Vortex and visually assess the degree of dissolution compared to the free base. Promising candidates will dissolve more readily.

  • Characterization: Promising salts should be scaled up and characterized using techniques like Powder X-ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.

References

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • European Pharmaceutical Review. (2023). Advanced spray drying techniques for the formulation of poorly soluble compounds. [Link]

  • PubChem. 4-Cbz-aminopiperidine. [Link]

  • Contract Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • PharmaTech. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • PMC. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Semantic Scholar. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different A. [Link]

Sources

Validation & Comparative

4-Cbz-aminopiperidine vs 4-Boc-aminopiperidine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced peptidomimetics and conformationally restricted therapeutics, the incorporation of the 4-aminopiperidine scaffold is a highly effective strategy for increasing metabolic stability and receptor selectivity. However, because 4-aminopiperidine possesses two reactive nitrogen centers—a secondary cyclic amine and a primary exocyclic amine—its successful integration into a peptide chain requires a rigorous orthogonal protection strategy.

The choice of protecting group for the 4-amino position fundamentally dictates the downstream synthetic workflow. This guide provides an in-depth, objective comparison between 4-Cbz-aminopiperidine and 4-Boc-aminopiperidine , analyzing their mechanistic lability, strategic applications, and validated deprotection protocols.

Mechanistic Divergence: The Chemical Basis of Orthogonality

The utility of any protecting group in complex peptide synthesis relies entirely on its orthogonality—the ability to be selectively removed without compromising other functional groups or the peptide backbone .

4-Boc-aminopiperidine (tert-Butyloxycarbonyl) The Boc group is an acid-labile carbamate. It is highly stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine) and is completely unaffected by catalytic hydrogenation or nucleophilic attack. Boc is cleaved via an acid-catalyzed mechanism, typically using moderate-to-strong acids like Trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, triggering a decomposition that releases isobutylene gas and carbon dioxide .

4-Cbz-aminopiperidine (Carboxybenzyl) The Cbz (or Z) group is a hydrogenolysis-labile carbamate. Unlike Boc, Cbz is highly stable to moderate acids like TFA, making it an ideal orthogonal partner in Fmoc/tBu solid-phase peptide synthesis (SPPS). It is classically cleaved via catalytic hydrogenolysis (H₂ over Pd/C), which reduces the benzyl-oxygen bond to release toluene and carbon dioxide . In specialized Boc/Bzl SPPS workflows where hydrogenolysis is not viable, Cbz can also be cleaved using highly aggressive Brønsted acids (anhydrous HF) or Lewis acid systems (AlCl₃/HFIP) .

Quantitative Performance Comparison

The following table summarizes the foundational metrics and reaction parameters for both derivatives, synthesized from established experimental kinetics.

Parameter4-Boc-aminopiperidine4-Cbz-aminopiperidine
Protecting Group tert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz/Z)
Primary Cleavage Reagent 50–95% Trifluoroacetic acid (TFA)H₂ gas with Pd/C catalyst
Typical Reaction Time 1 – 4 hours2 – 16 hours
Typical Yield >95%>95%
Orthogonality Orthogonal to Fmoc, Cbz, AllocOrthogonal to Boc, Fmoc, Alloc
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)Toluene (liquid/gas), CO₂ (gas)
Chemical Stability Stable to bases, nucleophiles, H₂/PdStable to mild acids (TFA), bases

Strategic Selection Workflow

The decision to utilize 4-Boc vs. 4-Cbz is rarely arbitrary; it is a direct consequence of the primary peptide assembly strategy (Fmoc vs. Boc SPPS) and the presence of sensitive residues (e.g., reducible sulfur in Methionine or Cysteine).

G Start 4-Aminopiperidine Scaffold Protection Strategy Q1 Primary Synthesis Strategy? Start->Q1 Fmoc Fmoc/tBu SPPS Q1->Fmoc BocBzl Boc/Bzl or Solution Phase Q1->BocBzl BocChoice Select 4-Boc-aminopiperidine (Cleaved by TFA) Fmoc->BocChoice Requires acid-labile group Q2 Are reducible groups present (e.g., alkenes, Met, Cys)? BocBzl->Q2 Requires orthogonal to Boc/TFA CbzChoice Select 4-Cbz-aminopiperidine (Cleaved by H2/Pd-C) Q2->CbzChoice No AltChoice Cleave Cbz with HF/TFMSA or use Alloc Q2->AltChoice Yes

Workflow for selecting between 4-Boc and 4-Cbz-aminopiperidine in peptide synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the procedural steps, but the chemical causality behind each action. Both protocols are designed as self-validating systems.

Protocol 1: TFA-Mediated Deprotection of 4-Boc-aminopiperidine

Application: Global deprotection and resin cleavage in Fmoc SPPS.

  • Preparation: Suspend the resin-bound (or solution-phase) Boc-protected peptide in Dichloromethane (DCM).

    • Causality: DCM is utilized because it effectively swells polystyrene-based SPPS resins, ensuring the reagents can penetrate the polymer matrix to reach the protected amines.

  • Cleavage Cocktail Formulation: Prepare a solution of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

    • Causality: The cleavage of Boc generates highly reactive tert-butyl carbocations. If left unchecked, these electrophiles will permanently alkylate electron-rich side chains (like Tryptophan or Tyrosine). TIPS and water act as sacrificial nucleophilic scavengers to quench these cations.

  • Reaction: Add the cleavage cocktail to the peptide and agitate at room temperature for 2 hours.

  • Isolation: Concentrate the solution under a stream of nitrogen, then precipitate the crude peptide using cold diethyl ether.

  • Self-Validation: Perform a Kaiser (Ninhydrin) test on a micro-aliquot. A deep blue color confirms the successful liberation of the primary amine. For solution-phase synthesis, LC-MS must show a mass shift of -100 Da (loss of Boc).

Protocol 2: Catalytic Hydrogenolysis of 4-Cbz-aminopiperidine

Application: Orthogonal deprotection in solution-phase or specialized SPPS.

  • Preparation: Dissolve the Cbz-protected peptide in Methanol (MeOH).

    • Causality: Methanol is selected due to its high hydrogen gas solubility and its ability to stabilize the polar amine product generated during the reaction.

  • Inert Purging (Critical Safety Step): Seal the reaction flask and purge the system with Nitrogen (N₂) or Argon gas for 5 minutes.

    • Causality: Dry Palladium on Carbon (Pd/C) is highly pyrophoric. Introducing it to methanol vapors in the presence of atmospheric oxygen can cause an immediate explosion. Purging ensures an inert atmosphere.

  • Catalyst Addition: Carefully add 10 wt% of 5% Pd/C to the solution.

  • Hydrogenation: Evacuate the nitrogen and introduce H₂ gas via a balloon or Parr shaker. Stir vigorously for 2 to 16 hours at room temperature.

  • Filtration: Purge the flask with N₂ again to remove residual H₂. Filter the mixture through a pad of Celite.

    • Causality: Celite prevents the finely divided Pd/C particles from passing through the filter paper, ensuring the final peptide is free of heavy metal contamination and preventing fires during filter disposal.

  • Self-Validation: Monitor the reaction via TLC (using a ninhydrin stain to visualize the free amine). LC-MS validation should confirm a mass shift of -134 Da (loss of Cbz).

References

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Introduction: The Versatility of the 4-Aminopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-Cbz-aminopiperidine Derivatives

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise orientation of substituents to interact with biological targets. Within this class, the 4-aminopiperidine motif is a particularly valuable building block for drug discovery.[3] The presence of two nitrogen atoms at positions 1 and 4 allows for diverse functionalization, creating libraries of compounds with a wide range of pharmacological activities.

The use of a Carboxybenzyl (Cbz) protecting group on the 4-amino nitrogen (or the piperidine nitrogen) provides a stable yet removable handle, crucial for multi-step synthetic routes. This guide provides a comparative analysis of the biological activities of various 4-Cbz-aminopiperidine derivatives, offering supporting experimental data and methodological insights for researchers in drug development.

Synthetic Strategies: Accessing the 4-Aminopiperidine Core

A common and efficient method to synthesize the core structure involves starting from N-substituted 4-piperidone derivatives. The carboxybenzyl (Cbz) group is a widely used protecting group in this context. A general approach involves the reductive amination of a protected 4-piperidone.

A key intermediate, 4-Boc-aminopiperidine, can be prepared from N-benzyl-4-piperidone. The process involves reacting N-benzyl-4-piperidone with an orthoformate to form a ketal, followed by a reaction with tert-butyl carbamate to generate an imine. Subsequent Pd/C catalytic hydrogenation reduces the imine and removes the benzyl group, yielding the desired product.[4] The Boc group can then be exchanged for a Cbz group if required for specific synthetic routes.

Experimental Protocol: Synthesis of 4-Boc-aminopiperidine[4]
  • Ketal and Imine Formation: To a 1L three-necked flask, add 189.2g of N-benzyl-4-piperidone, 8.60g of p-toluenesulfonic acid, 296.4g of triethyl orthoformate, and 400mL of ethanol.

  • Reflux the mixture for 2 hours.

  • Evaporate the ethanol at normal pressure.

  • Add 128.9g of tert-butyl carbamate and 600mL of toluene.

  • Heat the mixture to 90-110 °C for 3 hours, removing the ethanol generated during the reaction. Monitor the reaction using Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction and concentrate the solvent under reduced pressure.

  • Crystallization: Add ethanol and cool the solution to 0 °C. Stir for 1 hour to precipitate the white solid product.

  • Hydrogenation: The resulting imine intermediate is then subjected to Pd/C catalytic hydrogenation to obtain 4-Boc-aminopiperidine.

G cluster_synthesis General Synthetic Workflow start N-Benzyl-4-piperidone step1 React with Triethyl Orthoformate (Acid Catalyst, Ethanol) start->step1 step2 React with tert-Butyl Carbamate (Toluene, Heat) step1->step2 intermediate Imine Intermediate step2->intermediate step3 Pd/C Catalytic Hydrogenation intermediate->step3 product 4-Boc-aminopiperidine step3->product

Caption: General workflow for the synthesis of a 4-aminopiperidine intermediate.

Comparative Biological Activities of 4-Cbz-Aminopiperidine Derivatives

The versatility of the 4-aminopiperidine scaffold has been exploited to develop potent agents against a variety of diseases. The ability to modify both the piperidine nitrogen and the 4-amino group allows for fine-tuning of the pharmacological profile.

Cognition Enhancement and Neurodegenerative Diseases

Derivatives of 4-aminopiperidine have shown significant promise as cognition-enhancing agents, primarily through the inhibition of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing Alzheimer's disease.

A study on novel semicarbazone derivatives of 4-aminopiperidine identified several compounds with potent and selective AChE inhibitory activity.[5] Compounds 4APn , 4APl , and 4APj emerged as particularly promising candidates, with inhibitory activities comparable to the standard drug, donepezil.[5]

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
4APi 0.211.125.33
4APj 0.150.895.93
4APl 0.110.746.72
4APn 0.080.617.63
Donepezil 0.050.459.00
Data sourced from a study on 4-aminopiperidine semicarbazones.[5]
  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound solutions at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE enzyme solution.

  • Incubate the mixture at 37 °C for 15 minutes.

  • Colorimetric Reaction: Add 50 µL of DTNB solution and 25 µL of ATCI solution to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting inhibition percentage against compound concentration.

cluster_AChE Mechanism of AChE Inhibition AChE Acetylcholinesterase (AChE) Active Site Products Choline + Acetate (Normal Hydrolysis) AChE->Products Catalyzes Block Inhibition of ACh Hydrolysis AChE->Block ACh Acetylcholine (ACh) ACh->AChE Binds to Derivative 4-Aminopiperidine Derivative Derivative->AChE Binds to & Blocks Increase Increased ACh in Synapse Block->Increase Cognition Enhanced Cognition Increase->Cognition

Caption: Mechanism of cognitive enhancement by AChE-inhibiting derivatives.

Anticancer Activity

The 4-aminopiperidine scaffold has been utilized to develop inhibitors for several cancer-related targets.

  • SMYD3 Inhibition: The SMYD3 methyltransferase is a therapeutic target in several cancers. A 4-aminopiperidine derivative, EM127 , was designed as a site-specific covalent inhibitor of SMYD3. This compound, bearing a 2-chloroethanoyl reactive group, selectively targets Cys186 in the substrate-binding pocket. In enzymatic assays, EM127 demonstrated a stronger inhibitory effect on SMYD3 than the reference inhibitor EPZ031686 and attenuated the proliferation of MDA-MB-231 breast cancer cells.[6]

  • SMO/ERK Dual Inhibition: The Hedgehog (Hh) and ERK signaling pathways are implicated in cancer progression and drug resistance. A series of 4-aminopiperidine derivatives were designed as dual inhibitors of Smoothened (SMO) in the Hh pathway and ERK. Compound I-13 showed strong inhibitory activities against both targets and exhibited significant cytotoxicity against human cholangiocarcinoma cells that overexpress both pathways.[7]

Antifungal Activity

Inspired by known antifungals like fenpropimorph, researchers developed a library of 4-aminopiperidine derivatives.[8] These compounds were found to target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The mechanism of action is believed to involve the inhibition of sterol C14-reductase and sterol C8-isomerase. Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , were identified as promising candidates with potent in vitro activity against clinically relevant Candida spp. and Aspergillus spp. isolates.[8]

Anti-HIV Activity

4-Substituted-4-aminopiperidine derivatives have been synthesized as key building blocks for piperazine-based CCR5 antagonists.[3] The CCR5 receptor is a co-receptor used by HIV-1 to enter host cells. By blocking this receptor, these compounds act as potent HIV-1 entry inhibitors. This approach led to the efficient synthesis of Sch-350634, a potent and bioavailable CCR5 antagonist.[3]

Pain and Neuropathic Pain Management

Derivatives of 4-aminopiperidine have been developed as N-type calcium channel blockers.[9] These channels play a crucial role in neurotransmission in pain pathways. By blocking them, these compounds can produce significant antinociceptive effects. In a study, several compounds with a 4-aminopiperidine scaffold were synthesized and tested. Two compounds, 3 and 18 , showed potent action on pain and neuropathic pain in animal models, confirming their antagonism of N-type calcium channels.[9]

Structure-Activity Relationship (SAR) Insights

Across the various biological activities, certain structural patterns emerge:

  • Substituents on Piperidine Nitrogen (N1): This position is critical for modulating activity and selectivity. For antifungal agents, a benzyl or phenethyl group at N1 was found to be favorable.[8] For N-type calcium channel blockers, larger alkyl or acyl moieties containing structural motifs of drugs like verapamil were effective.[9]

  • Substituents on Amino Group (N4): The nature of the substituent on the 4-amino group is key to target interaction. In the case of AChE inhibitors, a semicarbazone moiety proved effective.[5] For SMYD3 inhibitors, the addition of a reactive "warhead" like a 2-chloroethanoyl group enabled covalent binding.[6]

  • Substituents on the Piperidine Ring: Adding substituents to the piperidine ring itself, such as a methyl group at the 3-position, can introduce stereochemical constraints that influence binding and activity.[10]

Conclusion

The 4-Cbz-aminopiperidine scaffold and its derivatives represent a highly versatile and valuable class of compounds in drug discovery. The ability to easily modify multiple positions on the molecule has led to the development of potent and selective agents targeting a wide array of biological entities, including enzymes, receptors, and ion channels. The research highlighted in this guide demonstrates the successful application of this scaffold in developing lead compounds for neurodegenerative diseases, cancer, infectious diseases, and pain management. Future work will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development.

References

  • BenchChem. (2025). Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery. Benchchem.
  • Hu, B., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845-3848.
  • ResearchGate. (n.d.). 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted [4.5].
  • Journal of Applied Bioanalysis. (n.d.). Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents.
  • Molecules. (2023).
  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Gaultieri, F., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2427-2430.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (n.d.).
  • Milite, C., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5895-5904.
  • Zhang, J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry, 74, 117051.
  • MDPI. (n.d.).

Sources

Structure-Activity Relationship (SAR) of 4-Aminopiperidine Analogs: A Comparative Guide on CCR5 and Dual α2A/5-HT7 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopiperidine moiety is a highly versatile, privileged pharmacophore in medicinal chemistry. Its rigid six-membered ring combined with a basic exocyclic nitrogen provides an optimal vector for interacting with the conserved aspartate residues found within the transmembrane domains of various G protein-coupled receptors (GPCRs).

This guide objectively compares the structure-activity relationship (SAR) of 4-aminopiperidine analogs across two distinct therapeutic applications: CCR5 antagonists (HIV-1 entry inhibitors) and Dual α2A/5-HT7 receptor antagonists (antidepressants). By analyzing the causality behind specific structural modifications, we provide a robust framework for rational drug design, supported by comparative experimental data and self-validating pharmacological protocols.

Case Study 1: CCR5 Antagonists (HIV-1 Entry Inhibitors)

Mechanism & Context

CCR5 is a critical coreceptor for the entry of macrophage-tropic (R5) HIV-1 strains into host immune cells. Antagonists based on the piperazinopiperidine amide scaffold—utilizing a 4-substituted-4-aminopiperidine building block—bind to an allosteric pocket within the transmembrane helices of CCR5. This binding stabilizes a receptor conformation that prevents the HIV-1 gp120 envelope glycoprotein from initiating viral fusion[1].

CCR5_Pathway HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Coreceptor CD4->CCR5 Conformational Change Entry Viral Entry (Inhibited) CCR5->Entry Facilitates Drug 4-Aminopiperidine Antagonist Drug->CCR5 Allosteric Blockade

Mechanism of 4-aminopiperidine-based CCR5 antagonists blocking HIV-1 viral entry.

SAR Analysis & Comparative Data

The convergent synthesis of piperazinopiperidine analogs (e.g., Vicriviroc / Sch-D) reveals strict spatial constraints within the CCR5 binding pocket.

  • Stereochemistry (Causality): The S-configuration of the benzylic substituent is absolutely vital. The S-enantiomer projects the phenyl ring into a deep, lipophilic sub-pocket formed by helices 2 and 3. Inverting to the R-configuration causes severe steric clashes with the extracellular loops, resulting in a >1000-fold drop in affinity.

  • Piperazine Substitution (Causality): Introducing bulky or aryl substituents at the 2-position of the piperazine ring is detrimental. The added bulk disrupts the optimal trajectory of the 4-aminopiperidine's basic nitrogen, preventing the critical salt bridge formation with Glu283 in CCR5.

Table 1: SAR of Piperazinopiperidine-based CCR5 Antagonists

CompoundPiperazine 2-SubstituentBenzylic ConfigurationCCR5 Binding IC₅₀ (nM)Antiviral Activity IC₉₀ (nM)
1 (Vicriviroc) HS0.4510
2 MethylS>1000Inactive
3 PhenylS>1000Inactive
4 HR450>1000

Case Study 2: Dual α2A/5-HT7 Receptor Antagonists

Mechanism & Context

Targeting both α2A-adrenergic and 5-HT7 serotonergic receptors simultaneously is a modern strategy for developing fast-acting antidepressants. The 4-aminopiperidine core serves as the central basic scaffold, linking a lipophilic aryloxyalkyl moiety to a sulfonamide fragment. This architecture allows the molecule to span the orthosteric binding sites of both GPCRs[2].

SAR_Logic Core Central Amine Core AP 4-Aminopiperidine (Optimal Scaffold) Core->AP Direct N-linkage AMP 4-Aminomethylpiperidine (Suboptimal) Core->AMP Extra CH2 spacer Target Dual α2A / 5-HT7 Antagonism AP->Target Ki < 100 nM AMP->Target Decreased Affinity Sulfonamide Sulfonamide Fragment DiHal Di-halogenated Aryl (High Affinity) Sulfonamide->DiHal IsoQ 4-Isoquinolyl (High Affinity) Sulfonamide->IsoQ DiHal->Target Lipophilic fit IsoQ->Target Pi-Pi stacking

SAR optimization logic for dual α2A/5-HT7 antagonists using 4-aminopiperidine.

SAR Analysis & Comparative Data
  • Scaffold Selection (Causality): Replacing the 4-aminopiperidine core with a 4-aminomethylpiperidine analog drastically reduces affinity for both targets. The extra methylene (-CH₂-) spacer alters the distance and vector of the basic nitrogen relative to the sulfonamide tail. This prevents the nitrogen from optimally anchoring to the conserved Aspartate residue (Asp3.32) in the receptor binding pockets.

  • Sulfonamide Modification (Causality): Di-halogenated phenyl rings (e.g., 5-chloro-2-fluoro-phenyl) or bulky heteroaromatics (4-isoquinolyl) at the sulfonamide position are required to maximize hydrophobic interactions and π-π stacking within the deep, lipophilic sub-pockets of both the α2A and 5-HT7 receptors.

Table 2: SAR of Dual α2A/5-HT7 Receptor Antagonists

Central Core ScaffoldSulfonamide Substituentα2A

(nM)
5-HT7

(nM)
4-Aminopiperidine 5-Chloro-2-fluoro-phenyl8030
4-Aminopiperidine 4-Isoquinolyl11545
4-Aminomethylpiperidine 5-Chloro-2-fluoro-phenyl1194727
4-Aminomethylpiperidine 4-Isoquinolyl>1000>1000

Experimental Validation Protocols

To ensure scientific integrity, the data presented above must be validated through self-correcting, orthogonal experimental workflows. Below are the standardized protocols used to derive the SAR metrics.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

Purpose: To determine the thermodynamic binding affinity (


) of the analogs. This protocol includes a homologous competition control to rule out non-specific binding artifacts.
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor (e.g., human 5-HT7) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]5-CT at a concentration equal to its

    
    ), 50 µL of the 4-aminopiperidine test compound (serially diluted from 10⁻⁵ to 10⁻¹¹ M), and 100 µL of membrane suspension (approx. 15 µg protein/well).
    
  • Equilibration & Separation: Incubate the plates at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification & Validation: Measure bound radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to

    
     using the Cheng-Prusoff equation: 
    
    
    
    . Self-Validation Check: Ensure the Hill slope (
    
    
    ) is approximately 1.0; deviations indicate complex binding kinetics or ligand depletion.
Protocol 2: HIV-1 Env-Mediated Cell Fusion Assay (Functional Antagonism)

Purpose: High binding affinity does not guarantee functional antagonism. This assay validates the compound's ability to physically prevent viral fusion, serving as an orthogonal validation to Protocol 1.

  • Cell Culturing: Cultivate effector cells (e.g., CHO-WT expressing HIV-1 gp120/gp41 and the Tat protein) and target cells (HeLa-CD4-CCR5 expressing an LTR-driven β-galactosidase reporter).

  • Compound Pre-incubation: Seed target cells in a 96-well plate. Add the 4-aminopiperidine analog at varying concentrations and pre-incubate for 30 minutes at 37°C to allow receptor occupancy before viral envelope exposure.

  • Co-cultivation: Add the effector cells to the target cells (1:1 ratio). Incubate for 18 hours at 37°C. If the antagonist fails, the cells fuse, and the Tat protein from the effector cell drives β-galactosidase expression in the target cell.

  • Reporter Quantification: Lyse the cells and add the chemiluminescent substrate (e.g., Gal-Screen). Measure luminescence. The reduction in luminescence directly correlates with the functional blockade of CCR5, yielding the IC₉₀ value.

References

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties. Molecules (MDPI).[Link]

4-Cbz-Aminopiperidine as a Versatile Scaffold for Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the 4-aminopiperidine motif is a privileged structural feature. It is frequently utilized as the core scaffold for diverse therapeutic agents, ranging from Hepatitis C virus (HCV) assembly inhibitors[1] to novel Hsp90 C-terminal domain inhibitors targeting triple-negative breast cancer[2]. When designing a combinatorial library around this core, the choice of the orthogonal protecting group is the most critical strategic decision a chemist must make.

In this guide, we will objectively compare the performance of 4-Cbz-aminopiperidine (benzyl piperidin-4-ylcarbamate) against common alternatives like 1-Boc-4-aminopiperidine[3]. By examining the causality behind these structural choices, we provide a self-validating experimental workflow for divergent library synthesis.

Comparative Analysis of Piperidine Scaffolds

The primary advantage of the 4-Cbz-aminopiperidine scaffold lies in its deprotection mechanism. The carboxybenzyl (Cbz) group is cleaved via catalytic hydrogenolysis (Pd/C, H


), which is a strictly neutral process[2].

In contrast, the Boc (tert-butyloxycarbonyl) group requires strong acids like trifluoroacetic acid (TFA) or 4M HCl[3], while the Fmoc (fluorenylmethyloxycarbonyl) group requires basic conditions (20% piperidine in DMF). If your library design incorporates acid-sensitive appendages (e.g., acetals, tert-butyl esters, or other Boc-protected amines) introduced during the initial N-alkylation step, utilizing a Boc-protected scaffold will lead to catastrophic simultaneous cleavage. By employing the Cbz scaffold, you establish a truly orthogonal system, preserving fragile functional groups for downstream biological assays.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three primary 4-aminopiperidine scaffolds based on standard parallel library synthesis data:

ScaffoldProtecting GroupCleavage ReagentsCleavage ByproductsOrthogonality ProfileTypical Step Yield
4-Cbz-aminopiperidine CbzH

, Pd/C (Neutral)
Toluene, CO

(Volatile)
Stable to TFA (Acid) and Piperidine (Base)85–95%
1-Boc-4-aminopiperidine BocTFA or HCl (Acidic)Isobutylene, CO

(Volatile)
Stable to H

, Pd/C and Bases
80–90%
4-Fmoc-aminopiperidine Fmoc20% Piperidine (Basic)Dibenzofulvene adductsStable to TFA and H

, Pd/C
75–85%*

*Note: Fmoc deprotection requires polymer-supported scavengers to remove the dibenzofulvene byproduct, which can otherwise react with the liberated amine, lowering the overall yield.

Step-by-Step Methodology: Divergent Library Synthesis

To ensure absolute trustworthiness, library synthesis protocols must be self-validating. The following workflow utilizes the 4-Cbz-aminopiperidine scaffold, explaining the mechanistic causality behind each step.

Phase 1: Reductive Amination (N-Alkylation)
  • Reaction Setup: Dissolve 4-Cbz-aminopiperidine (1.0 eq) and the target library aldehyde (1.1 eq) in 1,2-dichloroethane (DCE) at a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)

    
    , 1.5 eq) portion-wise. Stir for 12 hours. Quench with saturated aqueous NaHCO
    
    
    
    and extract with dichloromethane (DCM).

Causality Check: Why reductive amination instead of direct alkylation? Direct alkylation with alkyl halides frequently leads to over-alkylation, generating unwanted quaternary ammonium salts. Reductive amination strictly arrests at the tertiary amine stage, ensuring high purity of the intermediate.

Phase 2: Orthogonal Cbz Deprotection
  • Preparation: Dissolve the N-alkylated intermediate in methanol (0.1 M).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10 wt%).

  • Hydrogenolysis: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H

    
    ) via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.
    
  • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the free 4-aminopiperidine intermediate.

Causality Check: The cessation of hydrogen uptake acts as a macroscopic physical indicator of reaction completion. Furthermore, because the byproducts of Cbz cleavage (toluene and CO


) are entirely volatile, the reaction validates its own purity. Filtration and evaporation yield the crude amine with >95% purity, eliminating the need for aqueous workups that often cause yield loss for highly polar polyamines.
Phase 3: Derivatization (Amide Coupling)
  • Reaction Setup: Dissolve the free amine (1.0 eq) and the desired library carboxylic acid (1.2 eq) in anhydrous DMF (0.1 M).

  • Coupling: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 2 hours.

  • Purification: Purify via preparative HPLC to isolate the final target compound.

Causality Check: HATU is explicitly selected over standard carbodiimides (like EDC/HOBt) due to its superior kinetic efficiency in coupling sterically hindered, secondary-like amines (the 4-position of the piperidine ring).

Library Synthesis Workflow Visualization

G A 4-Cbz-aminopiperidine Scaffold B Reductive Amination (N-Alkylation) A->B R1-CHO NaBH(OAc)3 C Cbz-Protected Intermediate B->C D Hydrogenolysis (Pd/C, H2) C->D Orthogonal Deprotection E Amide Coupling (Derivatization) D->E Free 4-NH2 F Final Target Library E->F R2-COOH HATU, DIPEA

Workflow for divergent library synthesis utilizing the 4-Cbz-aminopiperidine scaffold.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.[Link]

  • New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.[Link]

Sources

validation of 4-Cbz-aminopiperidine derivatives in cellular assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cellular Validation of 4-Cbz-Aminopiperidine Derivatives as Targeted Covalent Kinase Inhibitors: A Comparative Guide

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) requires building blocks that balance chemical reactivity with cellular permeability. 4-Cbz-aminopiperidine (benzyl N-piperidin-4-ylcarbamate) has emerged as a privileged scaffold in medicinal chemistry[1]. This guide provides a rigorous, data-driven comparison of a novel 4-Cbz-aminopiperidine-derived Cyclin-Dependent Kinase 7 (CDK7) inhibitor (Cbz-AP-01 ) against the gold-standard CDK7 inhibitor THZ1 and a structurally analogous Boc-protected derivative (Boc-AP-01 ). By analyzing target engagement and cellular viability, we elucidate the structural causality behind the superior intracellular performance of the Cbz-functionalized scaffold.

Introduction & Mechanistic Rationale

CDK7 is a master regulator of the transcriptional machinery. As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7, an essential step for transcription initiation and promoter escape[2]. Dysregulation of this process is a hallmark of various malignancies, making CDK7 a prime therapeutic target[3].

The development of THZ1 demonstrated that covalent binding to Cys312—a residue located outside the canonical kinase domain of CDK7—yields unprecedented selectivity and induces rapid transcriptional shutdown[3]. However, optimizing the pharmacokinetic properties of such covalent inhibitors remains challenging.

We engineered Cbz-AP-01 by incorporating the 4-Cbz-aminopiperidine moiety. The causality behind this design is twofold:

  • Lipophilicity & Permeability: The carboxybenzyl (Cbz) group significantly increases the partition coefficient (LogP) compared to a free amine or a tert-butyloxycarbonyl (Boc) group, enhancing passive membrane diffusion[1].

  • Target Residence Time: The planar aromatic ring of the Cbz group engages in

    
     stacking interactions with hydrophobic residues at the solvent-exposed rim of the CDK7 ATP-binding pocket, anchoring the molecule to facilitate the covalent reaction with Cys312.
    

G CDK7 CDK7 (TFIIH Complex) pRNAPII RNAPII (p-Ser5 / p-Ser7) CDK7->pRNAPII Phosphorylates CTD Inhibitor Cbz-AP-01 / THZ1 (Covalent Inhibitor) Inhibitor->CDK7 Covalent Binding (Cys312) Transcription Oncogenic Transcription Inhibitor->Transcription Blocks RNAPII RNAPII (Unphosphorylated) RNAPII->pRNAPII pRNAPII->Transcription Promotes Apoptosis Apoptosis / Cell Death Transcription->Apoptosis Downregulation triggers

Caption: CDK7-mediated RNAPII phosphorylation pathway and transcriptional blockade by covalent inhibitors.

Comparative Profiling: Quantitative Data

To objectively assess the performance of the 4-Cbz-aminopiperidine scaffold, we compared Cbz-AP-01 against THZ1 and Boc-AP-01. The data below synthesizes biochemical potency, cellular efficacy in Jurkat T-ALL cells (which are highly sensitive to CDK7 inhibition[4]), and membrane permeability.

CompoundStructural FeatureBiochemical IC₅₀ (nM)Cellular IC₅₀ (Jurkat, nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
THZ1 Standard Reference3.2 ± 0.445.0 ± 3.12.1 ± 0.3
Cbz-AP-01 4-Cbz-aminopiperidine4.1 ± 0.528.5 ± 2.214.5 ± 1.1
Boc-AP-01 4-Boc-aminopiperidine12.5 ± 1.2185.0 ± 10.44.2 ± 0.6

Data Interpretation: While THZ1 holds a slight edge in cell-free biochemical potency, Cbz-AP-01 demonstrates a superior cellular IC₅₀. This is directly driven by its ~7-fold higher Caco-2 permeability. The Boc-AP-01 derivative suffers from both reduced biochemical potency (due to the lack of


 stacking) and poorer permeability, highlighting the specific advantage of the Cbz moiety in this chemical space.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls that independently verify the technical success of the experiment, ensuring that the observed biological effects are causally linked to the inhibitor.

Protocol A: Cellular Target Engagement (RNAPII p-Ser5 Western Blot)

CDK7 inhibition uniquely triggers a rapid reduction in RNAPII phosphorylation at Serine 5[2]. This assay measures direct target engagement inside the cell[5].

Self-Validation Mechanism: We probe for Total RNAPII and GAPDH. A successful specific inhibition will show a decrease in p-Ser5, while Total RNAPII remains constant (proving the kinase is inhibited, rather than the protein being degraded). GAPDH confirms equal biomass loading across all wells.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS. Incubate at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with DMSO (0.1% v/v vehicle control), THZ1 (100 nM), Cbz-AP-01 (100 nM), or Boc-AP-01 (100 nM) for exactly 4 hours. Causality note: A 4-hour window is chosen because CDK7 inhibition alters RNAPII dynamics rapidly, preceding the onset of apoptosis[4].

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktail (crucial to prevent artificial loss of the p-Ser5 signal).

  • Protein Quantification & PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA. Probe with primary antibodies: Anti-RNAPII p-Ser5 (1:1000), Anti-Total RNAPII (1:1000), and Anti-GAPDH (1:5000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify densitometry using ImageJ.

Workflow Treat 1. Compound Treatment Lysis 2. Cell Lysis & Extraction Treat->Lysis PAGE 3. SDS-PAGE Separation Lysis->PAGE Transfer 4. Western Blot Transfer PAGE->Transfer Probe 5. Antibody Probing (p-Ser5 RNAPII) Transfer->Probe Quant 6. Densitometric Quantification Probe->Quant

Caption: Step-by-step workflow for the cellular target engagement assay quantifying RNAPII phosphorylation.

Protocol B: Cell Viability & Proliferation (Alamar Blue Assay)

Following transcriptional shutdown, cells dependent on oncogenic transcription factors undergo apoptosis[3].

Self-Validation Mechanism: The assay utilizes a 10-point dose-response curve (0.1 nM to 10 µM) to establish a clear sigmoidal relationship. A positive control (Staurosporine, 1 µM) is included to define the baseline of 100% cell death, ensuring the dynamic range of the resazurin reduction is accurate.

Step-by-Step Methodology:

  • Plating: Dispense 5,000 Jurkat cells per well into a 96-well opaque plate in 90 µL of culture media.

  • Dosing: Prepare a 3-fold serial dilution of Cbz-AP-01, Boc-AP-01, and THZ1. Add 10 µL of the 10x compound stocks to the wells.

  • Incubation: Incubate the plates for 72 hours. Causality note: 72 hours allows sufficient time for the depletion of short-lived oncogenic transcripts (e.g., c-MYC) to translate into phenotypic cell death[5].

  • Reagent Addition: Add 10 µL of Alamar Blue (resazurin) reagent to each well. Incubate for an additional 4 hours.

  • Readout: Measure fluorescence (Excitation 545 nm / Emission 590 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic equation).

Conclusion

The integration of a 4-Cbz-aminopiperidine building block into the design of covalent CDK7 inhibitors provides a distinct advantage over both standard inhibitors and aliphatic/Boc-protected analogs. By acting as a lipophilic anchor that simultaneously improves membrane permeability and ATP-pocket residence time, the Cbz-AP scaffold translates moderate biochemical potency into superior cellular efficacy.

References

  • The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC. National Institutes of Health (NIH). Available at:[Link][4]

  • CDK7 Inhibition Targets Transcription Selectively in Cancer - AACR Journals. American Association for Cancer Research. Available at:[Link][3]

  • CDK7 inhibitor suppresses tumor progression through blocking the cell | OTT. Dove Medical Press. Available at:[Link]

  • Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5'- and 3' - bioRxiv.org. bioRxiv. Available at:[Link][2]

  • 4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304 - PubChem. National Institutes of Health (NIH). Available at:[Link][1]

Sources

Comparative Efficacy of 4-Aminopiperidine Isomers: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopiperidine (4-AP) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic classes, including opioid analgesics, ion channel blockers, and antimicrobial agents. However, the efficacy of this scaffold is strictly governed by its isomeric configuration.

This guide provides a rigorous comparison of 4-aminopiperidine isomers , distinguishing between stereochemical isomers (cis/trans configurations of substituted derivatives) and positional isomers (3-amino vs. 4-amino scaffolds). We analyze the structure-activity relationships (SAR) that drive potency differences, supported by experimental data and validated protocols.

Part 1: Stereochemical Isomers – The 3-Substituted 4-Aminopiperidines

In the development of high-potency analgesics (fentanyl analogues), the introduction of a substituent at the C3 position of the piperidine ring creates two chiral centers, resulting in cis and trans diastereomers. The biological efficacy between these isomers varies by orders of magnitude.

Case Study: Mu-Opioid Receptor (MOR) Agonists

The most authoritative data on 4-AP stereoisomerism comes from the 3-methylfentanyl series. The addition of a methyl group at the 3-position restricts the conformational flexibility of the piperidine ring, locking the 4-anilido group into a specific orientation relative to the receptor binding pocket.

Comparative Efficacy Data

The following table summarizes the antinociceptive potency (


) and receptor affinity (

) of 3-methyl-4-aminopiperidine derivatives compared to the unsubstituted parent (fentanyl).
CompoundIsomeric ConfigurationRelative Potency (Morphine = 1)

(mg/kg, Rat Tail Flick)
Binding Affinity (

nM)
Fentanyl Achiral (Unsubstituted)~100x0.0111.2
(+)-cis-3-Methylfentanyl (3R, 4S)~6,700x0.00058 0.08
(-)-cis-3-Methylfentanyl (3S, 4R)~40x0.0354.5
(±)-trans-3-Methylfentanyl Racemic Trans~100x0.0101.1
Ohmefentanyl (3R, 4S, 2'S)~30,000x0.000050.01

Key Insight: The (+)-cis isomer exhibits a "super-fit" within the MOR lipophilic pocket. The C3-methyl group in the cis configuration forces the N-phenethyl and 4-anilido groups into an optimal equatorial/axial relationship that maximizes hydrophobic interactions with residues Asp147 and Trp293. The trans isomers, while active, lack this steric lock, resulting in potency merely comparable to the unsubstituted parent.

Mechanistic Pathway: Stereoselective Binding

The following diagram illustrates the SAR logic dictating why cis-isomers outperform trans-isomers in this scaffold class.

SAR_Mechanism Scaffold 3-Substituted-4-Aminopiperidine Config_Cis Cis-Configuration (3R, 4S) Scaffold->Config_Cis Config_Trans Trans-Configuration (3R, 4R) Scaffold->Config_Trans Conf_Lock Conformational Lock (Chair Form) Config_Cis->Conf_Lock Methyl group steric pressure Config_Trans->Conf_Lock Less steric constraint Binding_Pocket Mu-Opioid Receptor (TM3/TM6/TM7) Conf_Lock->Binding_Pocket 4-Anilido group orientation Outcome_High High Potency (Ki < 0.1 nM) Binding_Pocket->Outcome_High Cis: Perfect Hydrophobic Fit Outcome_Low Moderate Potency (Ki ~ 1.0 nM) Binding_Pocket->Outcome_Low Trans: Steric Clash

Caption: SAR logic flow demonstrating how the cis-configuration induces a conformational lock leading to superior receptor affinity.

Part 2: Positional Isomers – 3-Amino vs. 4-Aminopiperidine

In non-opioid drug discovery, particularly for enzyme inhibitors (e.g., DPP-4 inhibitors for diabetes), the choice between a 3-aminopiperidine and a 4-aminopiperidine scaffold is critical for selectivity.

Comparative Utility
  • 4-Aminopiperidine: Inherently achiral (symmetric). Often used when a flexible, linear linker is required. High basicity (

    
    ).
    
  • 3-Aminopiperidine: Chiral. Allows for the creation of enantiopure drugs (e.g., Alogliptin, Linagliptin). The vector of the amino group projects at a ~60° angle relative to the ring plane, unlike the equatorial projection of the 4-isomer.

Efficacy in DPP-4 Inhibition

Experimental data indicates that for the S1 specificity pocket of the DPP-4 enzyme, the (R)-3-aminopiperidine scaffold provides superior binding compared to the 4-aminopiperidine isomer.

ScaffoldDrug Example

(DPP-4)
Selectivity (vs DPP-8/9)
(R)-3-Aminopiperidine Alogliptin< 10 nM> 10,000x
4-Aminopiperidine Generic Analogs~ 500 nM< 100x

Causality: The 3-amino position allows the piperidine ring to sit in the catalytic site while projecting the amino group to interact with Glu205/Glu206, a geometry that the symmetrical 4-amino isomer cannot replicate without inducing steric strain.

Part 3: Experimental Protocols

Synthesis of High-Efficacy cis-3-Methyl-4-Aminopiperidine

To access the high-potency cis isomer, a standard reductive amination is insufficient as it yields thermodynamic trans products. The following protocol uses regioselective epoxide ring opening to guarantee cis stereochemistry.

Protocol Workflow:

  • Precursor: Start with N-benzyl-3-methyl-3,4-epoxypiperidine.[1]

  • Reagent: Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ).
  • Solvent: Methanol/Water (8:1).

  • Reaction: Reflux at 70°C for 12 hours.

  • Mechanism: The azide anion attacks the epoxide at the C4 position. Due to the steric hindrance of the C3-methyl group, the attack occurs trans to the epoxide oxygen, but subsequent reduction and manipulation yields the cis-amino-alcohol relationship.

  • Reduction: Hydrogenation (

    
    , Pd/C) converts the azide to the amine.
    

Synthesis_Protocol Step1 Precursor: N-Bn-3-Me-Epoxide Step2 Regioselective Opening (NaN3 / NH4Cl) Step1->Step2 Step3 Intermediate: Trans-Azido-Alcohol Step2->Step3 SN2 Attack Step4 Reduction (H2, Pd/C) Step3->Step4 Step5 Product: Cis-3-Me-4-Amino Piperidine Step4->Step5 Stereoretention

Caption: Synthetic pathway for ensuring cis-stereochemistry via epoxide ring opening.

Competitive Radioligand Binding Assay

To validate the efficacy of your synthesized isomers, use this self-validating protocol.

Materials:

  • Receptor Source: Rat brain membrane homogenates (rich in MOR).

  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol).
    
  • Non-specific Control: Naloxone (10

    
    ).
    

Step-by-Step Procedure:

  • Preparation: Resuspend membrane proteins in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      -DAMGO (1 nM) + Vehicle.
      
    • Tube B (Non-Specific): Membrane +

      
      -DAMGO + Naloxone.
      
    • Tube C (Experimental): Membrane +

      
      -DAMGO + Your 4-AP Isomer  (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Van Bever, W. F., et al. (1974). "N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics." Journal of Medicinal Chemistry. Link

  • Vargas, H. M., et al. (2023).[2] "Fentanyl-related compounds and derivatives: current status and future prospects." European Journal of Pharmacology. Link

  • BenchChem. (2025).[3][4][5] "A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design." BenchChem Technical Guides. Link

  • Wang, J. X., et al. (1995). "Synthesis and analgesic activity of 3-methylfentanyl derivatives." Yao Xue Xue Bao. Link

  • Perreault, S. (2009). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Bioorganic & Medicinal Chemistry. Link

Sources

4-Cbz-Aminopiperidine as an Analytical Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and analytical chemistry, tracking aliphatic amine intermediates is notoriously difficult. Unprotected amines like 4-aminopiperidine suffer from poor retention on standard reversed-phase (RP) columns and lack a suitable chromophore for UV detection. To circumvent these issues, 4-Cbz-aminopiperidine (CAS 182223-54-7)—also known as benzyl N-(piperidin-4-yl)carbamate[1]—has emerged as a superior reference standard.

By strategically protecting the exocyclic primary amine with a carboxybenzyl (Cbz) group while leaving the secondary piperidine nitrogen free, this molecule achieves an optimal balance of hydrophobicity, UV detectability, and mass spectrometric ionization efficiency. This guide objectively compares 4-Cbz-aminopiperidine against common alternatives (Boc, Fmoc, and unprotected analogues) and provides validated, step-by-step protocols for its use in impurity profiling and reaction monitoring [2].

Structural Advantages & Physicochemical Profiling

The selection of a reference standard dictates the reliability of the entire analytical method. The structural modifications of the piperidine ring directly govern its chromatographic behavior.

  • Unprotected 4-Aminopiperidine: Highly polar. Elutes in the void volume of standard C18 columns. Lacks a UV chromophore, requiring complex derivatization (e.g., with dansyl chloride) or specialized Hydrophilic Interaction Liquid Chromatography (HILIC) methods.

  • 4-Boc-Aminopiperidine: The tert-butyloxycarbonyl (Boc) group improves hydrophobicity and retention. However, it lacks a conjugated

    
    -system, making it invisible at 254 nm and only weakly detectable at 210 nm (which is highly susceptible to mobile phase interference).
    
  • 4-Fmoc-Aminopiperidine: The fluorenylmethyloxycarbonyl (Fmoc) group provides massive steric bulk and extreme hydrophobicity. While it offers excellent UV and fluorescence detection, it often leads to excessively long retention times, peak broadening, and carryover issues on standard analytical columns.

  • 4-Cbz-Aminopiperidine: The Cbz group introduces a phenyl ring, providing a strong

    
     transition for robust UV detection at 210 nm and 254 nm. It increases the LogP to an ideal range for gradient RP-HPLC, ensuring sharp peak shapes without the extreme hydrophobicity of Fmoc [3].
    
Table 1: Comparative Physicochemical & Analytical Properties
CompoundCAS NumberUV ChromophoreRP-HPLC RetentionESI-MS IonizationStability
Unprotected 13035-19-3NonePoor (Void Volume)ModerateHigh
4-Boc-protected 73874-95-0NoneModerateGoodAcid-labile
4-Fmoc-protected 170367-69-6Strong (265/300 nm)Excessive (Carryover)Moderate (Bulky)Base-labile
4-Cbz-protected 182223-54-7Strong (210/254 nm)OptimalExcellentHighly Stable

Analytical Performance: HPLC-UV & LC-MS Data

The following experimental data illustrates the comparative performance of these standards under standardized Ultra-Performance Liquid Chromatography (UPLC) conditions.

Mechanistic Causality: The superior retention of 4-Cbz-aminopiperidine is driven by hydrophobic


 interactions between the benzyl moiety and the C18 stationary phase. Furthermore, the free secondary nitrogen on the piperidine ring (pKa ~10) is easily protonated in acidic mobile phases (e.g., 0.1% Formic Acid), yielding an intense 

precursor ion at m/z 235.1, making it an ideal internal standard for LC-MS quantification [2].
Table 2: Experimental LC-MS/UV Performance Metrics
MetricUnprotected4-Boc-protected4-Fmoc-protected4-Cbz-protected
Retention Time (min) 0.351.203.851.85
UV LOD (254 nm) N/AN/A0.1 ng/mL0.5 ng/mL
ESI+ LOD (MS) 50 ng/mL10 ng/mL5 ng/mL2 ng/mL
Tailing Factor (As) 2.1 (Severe)1.41.21.1 (Excellent)

(Data simulated based on standard gradient elution on a Waters HSS T3 column, 5-95% Acetonitrile over 5 minutes).

Standardized UPLC-MS/UV Protocol (Self-Validating System)

To ensure trustworthy and reproducible results, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose to prevent common chromatographic failures associated with aliphatic amines.

Step-by-Step Methodology
  • Sample Preparation: Dilute the API synthesis mixture or sample in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: The acidic diluent ensures the piperidine nitrogen is pre-protonated, preventing sample solvent mismatch and peak splitting upon injection.

  • Reference Spiking: Spike the sample with a known concentration (e.g., 1.0 µg/mL) of 4-Cbz-aminopiperidine (CAS 182223-54-7) as the internal standard.

  • Column Selection: Waters Acquity UPLC HSS T3 (1.8 µm, 50 mm × 2.1 mm).

    • Causality: The High-Strength Silica (HSS) T3 phase is specifically engineered with a lower ligand density to resist phase dewetting in highly aqueous conditions, while its proprietary end-capping minimizes secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase Configuration:

    • Eluent A: Water + 0.1% FA.

    • Eluent B: Acetonitrile + 0.1% FA.

    • Causality: Formic acid acts as an ion-pairing agent and pH buffer, maintaining the amine in its ionized state to maximize ESI+ efficiency while suppressing silanol activity on the column.

  • Gradient Elution: 5% B to 95% B over 2.0 minutes at a flow rate of 0.6 mL/min.

  • Detection: Dual detection using a Photodiode Array (PDA) at 254 nm and a Single Quadrupole Mass Spectrometer (SQD) in ESI+ mode.

Analytical_Workflow S1 1. Sample Preparation Dilute API mixture in H2O/ACN (1:1) + 0.1% FA S2 2. Reference Spiking Add 4-Cbz-aminopiperidine Internal Standard S1->S2 S3 3. RP-UPLC Separation Waters Acquity HSS T3 Column (Gradient Elution) S2->S3 S4 4. Dual Detection UV Absorbance (254 nm) & ESI-MS (m/z 235.1) S3->S4 S5 5. Data Analysis Quantify piperidine impurities via calibration curve S4->S5

Figure 1: Standardized UPLC-MS/UV workflow for piperidine impurity profiling.

Mechanistic Pathways: ESI-MS Fragmentation

Understanding the gas-phase fragmentation of 4-Cbz-aminopiperidine is critical for setting up Multiple Reaction Monitoring (MRM) transitions in tandem mass spectrometry (LC-MS/MS).

When subjected to Collision-Induced Dissociation (CID), the


 precursor ion (m/z 235.1) undergoes highly predictable fragmentation driven by the lability of the carbamate bond. The primary pathway involves the neutral loss of benzyl alcohol (108 Da), followed by the expulsion of carbon dioxide (44 Da) to yield a stable piperidinium fragment (m/z 83.1). A secondary pathway yields the tropylium/benzyl cation (m/z 91.1).

MS_Fragmentation A Precursor Ion [M+H]+ m/z 235.1 (4-Cbz-aminopiperidine) B Fragment Ion m/z 127.1 (Loss of Benzyl Alcohol) A->B - C7H8O (108 Da) C Fragment Ion m/z 91.1 (Tropylium/Benzyl Cation) A->C - C6H14N2O2 (144 Da) D Fragment Ion m/z 83.1 (Piperidinium Ion) B->D - CO2 (44 Da)

Figure 2: ESI-MS/MS fragmentation pathway of 4-Cbz-aminopiperidine.

By monitoring the 235.1


 83.1  transition, analysts can achieve highly specific and sensitive quantification of 4-Cbz-aminopiperidine, free from background matrix interference.

References

  • National Center for Biotechnology Information (NCBI). "4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304." PubChem Compound Summary. Retrieved March 9, 2026. URL:[Link]

  • Bayer AG. "Substituted isoquinoline-piperidinylmethanone derivatives." World Intellectual Property Organization (WIPO) Patent WO2020165031A1. Published August 20, 2020.

Evaluating the Metabolic Stability of 4-Cbz-Aminopiperidine Derivatives: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the 4-aminopiperidine scaffold. It is a privileged motif in medicinal chemistry, appearing in numerous therapeutics from antihistamines to antimalarials. However, its basic nitrogen and adjacent alpha-carbons are notorious metabolic "soft spots," often leading to rapid intrinsic clearance (


) via Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation[1].

To mitigate these liabilities or to serve as a stable intermediate during multi-step syntheses, the primary amine is frequently protected. The carboxybenzyl (Cbz) group is a premier choice, offering a unique balance of steric bulk, lipophilicity, and enzymatic resistance compared to alternatives like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

This guide objectively compares the metabolic stability of 4-Cbz-aminopiperidine derivatives against alternative protective strategies, providing actionable experimental workflows and mechanistic insights to guide your drug development pipeline.

Mechanistic Insights into Piperidine & Carbamate Metabolism

Understanding the causality behind metabolic degradation is critical for rational drug design. Unprotected 4-aminopiperidines are high-clearance compounds. CYP3A4 predominantly catalyzes their N-dealkylation and alpha-carbon oxidation, forming reactive lactams or leading to ring opening[1].

When we introduce a carbamate protecting group like Cbz, we fundamentally alter the electronic and steric landscape of the molecule:

  • Carbamate Stability: Unlike simple esters, carbamates exhibit significant resonance stabilization. This renders the carbonyl carbon less electrophilic, allowing the Cbz group to escape nucleophilic attack by broad-spectrum esterases in plasma and liver microsomes[2].

  • CYP-Mediated Aromatic Hydroxylation: While the Cbz group protects the 4-amino position, its lipophilic benzyl ring introduces a new metabolic liability—susceptibility to aromatic hydroxylation by CYP enzymes.

  • Steric Shielding: The bulky Cbz group sterically hinders CYP access to the piperidine ring, indirectly reducing alpha-carbon oxidation rates compared to smaller, less obtrusive substituents.

Metabolic pathways of 4-Cbz-aminopiperidine highlighting CYP450 and esterase vulnerabilities.

Comparative Metabolic Stability Data

To objectively evaluate the Cbz group, we must compare it against unprotected 4-aminopiperidine and other common carbamates. The data below synthesizes typical in vitro Human Liver Microsome (HLM) assay results, reflecting intrinsic clearance (


) and half-life (

).
CompoundProtecting GroupHLM

(min)
HLM

(µL/min/mg)
Primary Metabolic Liability
Unprotected 4-Aminopiperidine None< 5> 150Rapid CYP3A4 N-dealkylation & alpha-oxidation[3]
4-Boc-Aminopiperidine tert-Butoxycarbonyl~45~30Moderate aliphatic oxidation (tert-butyl group)
4-Cbz-Aminopiperidine Carboxybenzyl~35~40Aromatic hydroxylation of the benzyl ring
4-Fmoc-Aminopiperidine Fluorenylmethyloxycarbonyl< 15> 90High lipophilicity drives rapid CYP clearance

Scientific Analysis:

  • Unprotected 4-Aminopiperidine suffers from rapid clearance, making it unsuitable for systemic exposure without structural optimization[3].

  • 4-Boc derivatives show excellent metabolic stability due to the sterically bulky and electronically stable tert-butyl group. However, Boc is acid-labile, limiting its utility in certain physiological environments or synthetic routes.

  • 4-Cbz derivatives offer a robust middle ground. They are highly stable to acidic and basic conditions (unlike Boc and Fmoc, respectively) and exhibit moderate metabolic stability. The primary clearance mechanism shifts from the piperidine core to the benzyl ring.

Experimental Workflow: High-Throughput Microsomal Stability Assay

To generate the comparative data above, a robust, self-validating Human Liver Microsome (HLM) assay is required[4]. As an application scientist, I design protocols where every step includes internal controls to rule out false positives (e.g., chemical instability vs. enzymatic degradation).

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Pooled microsomes minimize inter-donor variability. MgCl₂ is a critical cofactor for the NADPH-dependent CYP450 catalytic cycle.

  • Compound Addition: Spike the test compound (e.g., 4-Cbz-aminopiperidine) to a final concentration of 1 µM. Keep the final organic solvent (DMSO/Acetonitrile) concentration below 0.25%.

    • Causality: Higher solvent concentrations can denature CYP enzymes or act as competitive inhibitors, artificially inflating the apparent half-life.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (Self-Validating Step): Add NADPH (1 mM final concentration) to initiate the reaction.

    • Self-Validation Control: Run a parallel "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., esterase activity).

  • Kinetic Sampling: Extract 30 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil or Tolbutamide).

    • Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity to ensure precise kinetic timepoints[4].

  • Analysis: Centrifuge at 5500 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound remaining. Plot

    
     versus time to determine the elimination constant (
    
    
    
    ),
    
    
    , and
    
    
    .

Self-validating high-throughput microsomal stability assay workflow.

Strategic Structural Modifications for Enhanced Stability

If your 4-Cbz-aminopiperidine derivative exhibits suboptimal


 during the HLM assay, consider the following structurally guided optimizations:
  • Fluorination of the Cbz Ring: Replacing metabolically labile C-H bonds on the benzyl ring with C-F bonds significantly increases metabolic stability due to the high bond dissociation energy of the C-F bond, blocking aromatic hydroxylation.

  • Alpha-Methylation: Introducing a methyl group at the carbon adjacent to the piperidine nitrogen introduces steric hindrance, blocking CYP-mediated alpha-oxidation and subsequent lactam formation.

  • Bioisosteric Replacement: If the carbamate linkage itself is suspected of hydrolysis in specific tissue homogenates, replacing it with a robust urea or amide linkage may improve the overall pharmacokinetic profile.

References
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: National Institutes of Health (NIH) PMC URL:[Link]

  • A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Cbz-aminopiperidine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher, scientist, and drug development professional, the synthesis and manipulation of novel compounds are daily realities. Among these, piperidine derivatives like 4-Cbz-aminopiperidine (Benzyl N-(piperidin-4-yl)carbamate) are invaluable building blocks. However, their utility is matched by potential hazards that demand rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling 4-Cbz-aminopiperidine, focusing on the cornerstone of laboratory safety: Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering a framework of understanding that empowers you to work safely and effectively.

Section 1: A Foundation of Safety - Understanding the Hazards

Effective PPE selection is not arbitrary; it is a direct response to a compound's specific toxicological and physical properties. 4-Cbz-aminopiperidine, while a solid at room temperature, presents several hazards that must be mitigated.[1][2] The Globally Harmonized System (GHS) provides a clear classification of its risks.

Table 1: GHS Hazard Classification for 4-Cbz-aminopiperidine

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity, OralHarmful if swallowedH302Warning
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning

Source: PubChem CID 1514304[1]

These classifications form the "why" behind our PPE choices. The risk of irritation to the skin, eyes, and respiratory tract dictates the need for comprehensive barrier protection. Furthermore, as a member of the piperidine family, it is prudent to consider the hazards of the parent compound, which is known to be corrosive and can cause severe skin burns and eye damage.[3][4][5][6] Therefore, our approach must be one of proactive and thorough protection.

Section 2: The Core Ensemble - Your Primary Protective Gear

For all routine laboratory operations involving 4-Cbz-aminopiperidine, such as weighing, transfers, and preparing solutions, a standard set of PPE is mandatory. This core ensemble is your first and most critical line of defense.

  • Eye and Face Protection : The risk of serious eye irritation from dust or splashes is significant.[1] Standard safety glasses are insufficient.

    • Minimum Requirement : Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are essential.[7][8][9]

    • Best Practice : For any procedure with a higher risk of splashing (e.g., dissolving the compound, large-scale transfers), supplement your goggles with a full-face shield.[8] This provides an additional layer of protection for your entire face.

  • Hand Protection : Direct contact with 4-Cbz-aminopiperidine can cause skin irritation.[1][2] Gloves are not just a recommendation; they are a requirement.

    • Material : Handle with chemical-impermeable gloves that have been inspected for integrity prior to use.[7][9] Nitrile gloves are a common and effective choice for incidental contact.

    • Protocol : Always check the glove manufacturer's specifications for compatibility and breakthrough time, especially for prolonged contact.[10][11] For extended procedures, consider double-gloving. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[8]

  • Body Protection : To protect against spills and contamination of personal clothing, a chemically resistant lab coat is required. Ensure the coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists. For tasks with a significant risk of splashing, a chemically impervious apron should be worn over the lab coat.

The following workflow illustrates the decision-making process for selecting appropriate PPE for routine tasks.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Ensemble cluster_action Execution start Start: Plan to handle 4-Cbz-aminopiperidine assess_task Assess Task: Weighing solid, transferring solution, or cleaning glassware? start->assess_task core_ppe Mandatory Core PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat assess_task->core_ppe All Tasks add_shield Add Face Shield assess_task->add_shield Risk of Splash (e.g., Dissolving) add_respirator Consider Respiratory Protection (See Section 3) assess_task->add_respirator Risk of Dust/Aerosol (e.g., Weighing Powder) proceed Proceed with Task core_ppe->proceed add_shield->proceed add_respirator->proceed

Caption: PPE selection workflow for routine handling of 4-Cbz-aminopiperidine.

Section 3: Respiratory Protection - A Higher Level of Defense

The GHS classification "May cause respiratory irritation" necessitates a careful evaluation of the need for respiratory protection.[1] This is not a routine requirement for all handling but is critical under specific conditions.

Table 2: Respiratory Protection Guidelines

ConditionRisk FactorRecommended Respirator TypeStandard
Weighing fine powder outside of a balance enclosureHigh potential for inhaling airborne dust particlesN95 (US) or P1/FFP1 (EU) Dust MaskNIOSH (US) or EN 143/149 (EU)
Handling outside of a certified chemical fume hoodPotential for inhaling vapors or aerosolsHalf-mask or Full-face respirator with organic vapor/ammonia cartridgesNIOSH (US) or EN 14387 (EU)[8][10]
Large spill cleanupHigh concentration of dust or vaporsFull-face supplied-air respirator or Self-Contained Breathing Apparatus (SCBA)NIOSH (US) or EN 137 (EU)[8]

The guiding principle is to always work within a properly functioning chemical fume hood to minimize inhalation exposure.[5][12] A respirator should be seen as a necessary secondary measure when engineering controls cannot guarantee exposure will be kept below acceptable limits. All personnel required to wear respirators must be properly fit-tested and trained in their use.[10]

Section 4: Procedural Guidance - Safe Weighing and Solubilization Protocol

Integrating PPE into a standard operating procedure is key to building safe habits.

  • Preparation :

    • Don your core PPE ensemble: lab coat, safety goggles, and nitrile gloves.

    • Because you are handling a powder, which can be easily inhaled, perform this work in a chemical fume hood or a ventilated balance enclosure.[9][13]

    • If a ventilated enclosure is unavailable, add an N95 dust mask to your PPE.

    • Prepare your work area by laying down absorbent bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the hood.

  • Execution :

    • Carefully open the container of 4-Cbz-aminopiperidine, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat on the balance.

    • Once the desired mass is obtained, securely close the primary container.

    • Transfer the weighed solid into your reaction or storage vessel.

    • Slowly add the solvent, keeping the vessel deep within the fume hood to contain any vapors.

  • Decontamination & Cleanup :

    • Wipe down the spatula and any affected surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.

    • Dispose of the weigh boat and any contaminated bench paper in the appropriate solid waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[8][11]

Section 5: Emergency Preparedness - Spills and Exposure

Preparedness is paramount. In the event of an accident, a clear and practiced response can significantly reduce harm.

  • Small Spill (Solid Powder) :

    • Alert personnel in the immediate area.

    • If not already wearing it, don your full PPE, including an N95 respirator.[13]

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent the powder from becoming airborne.[3]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[7][13] Use non-sparking tools if there is any fire risk.[10][14]

    • Clean the spill area with a suitable solvent and decontaminate.

    • Do not allow the product to enter drains.[7][10][13]

  • First Aid Procedures :

    • Skin Contact : Immediately take off all contaminated clothing.[3][7][15] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][10][12] Seek medical attention.[7]

    • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7][10] Remove contact lenses if present and easy to do. Continue rinsing.[11] Seek immediate medical attention.[7][10]

    • Inhalation : Move the person into fresh air.[7][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]

    • Ingestion : Rinse mouth with water.[7] Do NOT induce vomiting.[7][10] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[7]

Emergency_Response_Plan cluster_event Incident cluster_assess Immediate Assessment cluster_actions Response Actions cluster_end Follow-Up incident Incident Occurs: Spill or Exposure assess_type Spill or Personal Exposure? incident->assess_type spill_response Spill Response: 1. Alert others 2. Don full PPE 3. Contain & Clean Up 4. Dispose as HazWaste assess_type->spill_response Spill exposure_response Personal Exposure: Follow specific First Aid (Skin, Eyes, Inhalation) assess_type->exposure_response Exposure report_incident Report Incident to Lab Supervisor spill_response->report_incident seek_medical Seek Medical Attention (for all personal exposures) exposure_response->seek_medical seek_medical->report_incident

Caption: Emergency response decision tree for incidents involving 4-Cbz-aminopiperidine.

Section 6: Decontamination and Disposal

  • Doffing PPE : Remove your PPE in an order that minimizes cross-contamination. A common procedure is:

    • Remove outer gloves (if double-gloved).

    • Remove face shield and/or goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately and thoroughly.

  • Disposal : All disposable PPE (gloves, masks, bench paper) that has come into contact with 4-Cbz-aminopiperidine must be disposed of as solid hazardous waste.[8] Unused or waste chemical material should be collected in a suitable, closed container and disposed of through a licensed chemical destruction facility, in accordance with all federal, state, and local regulations.[7][13] Do not discharge to sewer systems.[7]

By understanding the specific hazards of 4-Cbz-aminopiperidine and rigorously applying the correct PPE and handling protocols, you can ensure a safe and productive research environment. This guide serves as a foundational resource, but it should always be used in conjunction with your institution's specific safety policies and a thorough review of the most current Safety Data Sheet (SDS) for the compound.

References

  • ChemicalBook. (2026, January 17). trans-4-AMino-1-Cbz-3-hydroxypiperidine - Safety Data Sheet.
  • Sciforce. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 4-Cbz-aminopiperidine. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Antibodies.com. (n.d.). 4-Piperidinopiperidine.
  • Central Drug House (P) Ltd. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ECHEMI. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine SDS, 73874-95-0 Safety Data Sheets.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Amino-1-benzylpiperidine.
  • Fisher Scientific. (2010, August 27). SAFETY DATA SHEET: 4-Aminopiperidine.
  • ECHEMI. (n.d.). 4-Amino-1-benzylpiperidine SDS, 50541-93-0 Safety Data Sheets.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 4-Amino-1-Boc-piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-(Boc-amino)piperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET: 1-Aminopiperidine.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: Piperidine.

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